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4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate Documentation Hub

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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

Executive Summary 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (commonly referred to as α-retinyl palmitate) is a highly specialized structural isomer of the classical vitamin A ester, β-retinyl palmitate. By shift...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (commonly referred to as α-retinyl palmitate) is a highly specialized structural isomer of the classical vitamin A ester, β-retinyl palmitate. By shifting the double bond within the ionone ring, this compound exhibits a unique steric profile that fundamentally alters its pharmacokinetic transport, receptor binding kinetics, and metabolic fate. This whitepaper provides an in-depth analysis of its chemical structure, orthologous signaling pathways, and the rigorous analytical protocols required for its quantification in drug development and dermatological research.

Chemical Structure & Physicochemical Causality

The structural identity of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is defined by two critical modifications to the standard retinoid backbone[1]:

  • Ionone Ring Isomerization (4,5-Didehydro-5,6-dihydro): In classical β-retinol, the cyclohexene ring contains a double bond at the C5-C6 position. In this compound, the C5-C6 bond is saturated (dihydro), and a new double bond is introduced at the C4-C5 position (didehydro). This shift from a β-ionone to an α-ionone ring introduces a chiral center at C6 and alters the spatial geometry of the polyene chain.

  • Esterification (15-Hexadecanoate): The terminal hydroxyl group at C15 is esterified with palmitic acid (a 16-carbon saturated fatty acid). This massive lipophilic tail dictates the molecule's partitioning into lipid rafts and chylomicrons.

Causality in Drug Design: The shift to the α-ionone ring is not merely structural; it is functionally restrictive. The altered steric hindrance prevents the hydrolyzed free alcohol (α-retinol) from binding to[2]. Consequently, α-retinoids bypass classical hepatic mobilization, localizing their effects to peripheral tissues without inducing systemic hypervitaminosis A.

Quantitative Data Summary
PropertyValue
Chemical Name 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate
Common Synonym α-Retinyl Palmitate
CAS Registry Number [1]
Molecular Formula C36H60O2
Molecular Weight 524.86 g/mol
LogP (Predicted) > 8.5 (Highly Lipophilic)
Transport Affinity Chylomicrons (High) / RBP4 (None)

Metabolic Pathway & Receptor Kinetics

Upon topical application or dietary absorption, 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate acts as a prodrug. It must undergo a cascade of enzymatic transformations to exert transcriptional control over target genes.

Because it lacks RBP4 affinity, it is heavily reliant on local tissue esterases and for cellular retention and storage[2]. Once hydrolyzed, it follows an orthologous oxidation pathway to form α-retinoic acid, which subsequently binds to Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR).

MetabolicPathway A α-Retinyl Palmitate (4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate) B α-Retinol (Cellular Uptake / LRAT Storage) A->B Esterases (Hydrolysis) C α-Retinal (Intermediate) B->C Retinol Dehydrogenase D α-Retinoic Acid (Active Ligand) C->D Retinaldehyde Dehydrogenase E RAR/RXR Heterodimer (Nuclear Receptor Activation) D->E Nuclear Translocation

Diagram 1: Metabolic conversion pathway of α-Retinyl Palmitate to active nuclear receptor ligands.

Experimental Methodologies: HPLC-MS/MS Quantification

Standard C18 reverse-phase chromatography frequently fails to resolve α-retinyl palmitate from β-retinyl palmitate due to their identical molecular weights and near-identical polarities. To achieve baseline separation, a must be utilized, which offers superior shape selectivity for the subtle steric differences between the α- and β-ionone rings[3].

Self-Validating Protocol: Extraction and Separation

Objective: Isolate and quantify 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate from biological matrices or lipid-based formulations.

Step 1: Matrix Preparation & Antioxidant Quenching

  • Action: Homogenize 100 mg of sample matrix in 1 mL of ice-cold ethanol containing 0.1% Butylated Hydroxytoluene (BHT) and 50 pmol of Retinyl Acetate (Internal Standard).

  • Causality: The conjugated polyene chain of retinoids is highly susceptible to radical-mediated auto-oxidation and UV degradation. BHT quenches free radicals, preserving the 4,5-didehydro structure. The internal standard establishes a self-validating baseline for extraction recovery.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 2 mL of Hexane:Dichloromethane (DCM) (4:1, v/v). Vortex for 2 minutes, then centrifuge at 4°C (10,000 x g for 5 mins).

  • Causality: The 15-hexadecanoate moiety renders the target molecule exceptionally lipophilic. Hexane ensures maximum partitioning of the ester into the organic phase, while DCM disrupts strong lipid-protein interactions in the matrix.

Step 3: Evaporation and Reconstitution

  • Action: Extract the upper organic layer, dry completely under a gentle stream of ultra-pure Nitrogen gas (N2) in the dark, and reconstitute in 200 µL of Methanol:Methyl tert-butyl ether (MTBE) (1:1, v/v).

  • Causality: Nitrogen prevents oxidative degradation during concentration. MTBE is required in the reconstitution solvent to maintain the solubility of the highly hydrophobic palmitate ester prior to injection.

Step 4: C30 RP-HPLC-MS/MS Analysis

  • Action: Inject 10 µL onto a C30 column (e.g., YMC Carotenoid, 3 µm, 4.6 × 150 mm). Run an isocratic elution using Methanol/MTBE/Water. Detect via Electrospray Ionization (ESI) in positive ion mode, monitoring the pseudomolecular ion transitions.

  • Causality: The C30 column's rigid structural conformation discriminates between the C4-C5 and C5-C6 double bond positions, preventing co-elution[3].

  • Self-Validation Checkpoint: Calculate the recovery of the Retinyl Acetate internal standard. If recovery falls outside the 85%–110% range, or if peak tailing exceeds a symmetry factor of 1.5, the extraction must be aborted and repeated to ensure data integrity.

AnalyticalProtocol S1 Sample Matrix + BHT & Internal Std S2 Liquid-Liquid Extraction (Hexane:DCM) S1->S2 S3 N2 Evaporation & Reconstitution S2->S3 S4 RP-HPLC (C30 Column) Isocratic Elution S3->S4 S5 ESI-MS/MS Detection (Positive Ion Mode) S4->S5

Diagram 2: Workflow for the extraction and C30 HPLC-MS/MS quantification of α-Retinyl Palmitate.

References

  • Title: Structural bias in vitamin A metabolism: Why α-retinoids miss the eye Source: Journal of Biological Chemistry (JBC) URL: [Link]

  • Title: An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters Source: Analytical Biochemistry / NIH PMC URL: [Link]

  • Title: Relative contribution of α-carotene to postprandial vitamin A concentrations in healthy humans after carrot consumption Source: American Journal of Clinical Nutrition / NIH PMC URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, a derivative of vitamin A. The synthesis of this molecule, also known as anhydroretinyl palmitate, is of interest to researchers in medicinal chemistry and drug development due to the diverse biological activities of retinoids. This guide details a robust two-step synthetic approach, commencing with the acid-catalyzed dehydration of all-trans-retinol to form the anhydroretinol intermediate, followed by its esterification with palmitoyl chloride. The document elucidates the rationale behind the selection of reagents and reaction conditions, provides detailed experimental protocols, and outlines methods for the purification and characterization of the target compound.

Introduction: The Significance of Anhydroretinoids

Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous physiological processes, including vision, immune function, and cellular differentiation.[1] The modification of the retinol backbone can lead to derivatives with unique biological profiles. 4,5-Didehydro-5,6-dihydro-retinol, commonly known as anhydroretinol, is a metabolite of retinol that has been identified in various biological systems.[1][2] It is formed through the dehydration of vitamin A alcohol and its esters, a process that can be catalyzed by acidic conditions.[2] The esterification of this anhydroretinol with a long-chain fatty acid, such as palmitic acid, yields 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate. This modification increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, a critical consideration in drug development.

This guide presents a logical and experimentally sound pathway for the synthesis of this target molecule, designed to be reproducible and scalable for research purposes.

Strategic Overview of the Synthesis Pathway

The synthesis of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is most effectively approached as a two-step sequence. This strategy allows for the isolation and purification of the key anhydroretinol intermediate before proceeding to the final esterification. This modular approach enhances the overall yield and purity of the final product.

The proposed synthetic route is as follows:

  • Step 1: Acid-Catalyzed Dehydration of all-trans-Retinol. This step involves the removal of a water molecule from all-trans-retinol to form the conjugated system of anhydroretinol.

  • Step 2: Esterification of Anhydroretinol with Palmitoyl Chloride. The hydroxyl group of the newly formed anhydroretinol is then acylated using palmitoyl chloride to yield the desired 15-hexadecanoate ester.

Synthesis_Pathway Retinol all-trans-Retinol Anhydroretinol 4,5-Didehydro-5,6-dihydro-retinol (Anhydroretinol) Retinol->Anhydroretinol Dehydration FinalProduct 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate Anhydroretinol->FinalProduct Esterification PalmitoylChloride Palmitoyl Chloride Acid Acid Catalyst (e.g., HCl) Base Organic Base (e.g., Triethylamine)

Figure 1: Overall synthetic pathway for 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate.

Experimental Protocols

3.1. Step 1: Synthesis of 4,5-Didehydro-5,6-dihydro-retinol (Anhydroretinol)

Causality of Experimental Choices: The choice of an acid catalyst is crucial for the efficient dehydration of retinol. A strong acid, such as hydrogen chloride, effectively protonates the hydroxyl group, facilitating its departure as a water molecule and the subsequent formation of a carbocation. The use of an aprotic solvent like light petroleum or toluene prevents the participation of the solvent in the reaction and allows for precise temperature control.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve all-trans-retinol in anhydrous light petroleum or toluene. The concentration should be in the range of 10-20 mg/mL.

  • Initiation of Dehydration: Cool the solution to 0 °C using an ice bath. Bubble dry hydrogen chloride gas through the solution for a few minutes, or add a catalytic amount of a strong acid like p-toluenesulfonic acid.[3][4]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates, using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The formation of the less polar anhydroretinol will be indicated by a higher Rf value compared to retinol. The reaction can also be monitored spectrophotometrically by observing the characteristic UV absorption maxima of anhydroretinol at approximately 346, 364, and 386 nm.[1]

  • Work-up and Purification: Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude anhydroretinol can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

3.2. Step 2: Synthesis of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

Causality of Experimental Choices: Palmitoyl chloride is a highly reactive acylating agent that readily reacts with the hydroxyl group of anhydroretinol. The use of an organic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards the product. Anhydrous conditions are critical to prevent the hydrolysis of palmitoyl chloride.

Protocol:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the purified anhydroretinol in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

  • Addition of Reagents: Add an equimolar amount of an organic base, such as triethylamine. Cool the solution to 0 °C and slowly add a slight molar excess (e.g., 1.1 equivalents) of palmitoyl chloride dissolved in the same anhydrous solvent.[5]

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC, observing the disappearance of the anhydroretinol spot and the appearance of a new, less polar spot corresponding to the ester product.

  • Work-up and Purification: Upon completion, quench the reaction with a small amount of water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization and Validation

The identity and purity of the synthesized 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate must be confirmed using a combination of spectroscopic and chromatographic techniques.

Technique Parameter Expected Result
UV-Vis Spectroscopy λmax in HexaneCharacteristic absorption maxima around 348, 368, and 390 nm, indicative of the anhydroretinoid chromophore.[6]
¹H NMR Chemical Shifts (δ)Signals corresponding to the protons of the anhydroretinol backbone and the palmitate chain. The methylene protons adjacent to the ester oxygen are expected to appear around 4.0-4.2 ppm.
¹³C NMR Chemical Shifts (δ)Resonances for all carbon atoms in the molecule, including the characteristic ester carbonyl carbon around 173 ppm.
Mass Spectrometry (LC-MS) Molecular Ion Peak[M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of C36H58O2.
HPLC Retention TimeA single major peak on a reverse-phase C18 or C30 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water gradient).[7][8]

Table 1: Analytical Parameters for the Characterization of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate.

Experimental_Workflow cluster_0 Step 1: Dehydration cluster_1 Step 2: Esterification Start1 Dissolve Retinol React1 Acid Catalysis Start1->React1 Monitor1 TLC/UV-Vis Monitoring React1->Monitor1 Workup1 Quench & Extract Monitor1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Product1 Anhydroretinol Purify1->Product1 Start2 Dissolve Anhydroretinol Product1->Start2 Intermediate React2 Add Base & Palmitoyl Chloride Start2->React2 Monitor2 TLC Monitoring React2->Monitor2 Workup2 Quench & Extract Monitor2->Workup2 Purify2 Column Chromatography Workup2->Purify2 FinalProduct Final Product Purify2->FinalProduct

Sources

Foundational

Biological Activity and Pharmacokinetics of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (α-Retinyl Palmitate)

As application scientists and drug development professionals, we constantly navigate the nuanced structure-activity relationships (SAR) of retinoids. While all-trans-retinol is the gold standard for vitamin A activity, s...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, we constantly navigate the nuanced structure-activity relationships (SAR) of retinoids. While all-trans-retinol is the gold standard for vitamin A activity, structural isomers offer profound insights into receptor specificity, enzymatic affinity, and transport mechanisms. One such compound is 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate , systematically known as α-retinyl palmitate[1].

Chemically, this compound differs from classical retinyl palmitate by the position of the double bond in the ionone ring, which is shifted to the 4,5-position, leaving the 5,6-position saturated. The 15-hexadecanoate moiety (palmitate ester) renders it highly lipophilic, acting as a prodrug or storage form[2]. Understanding its biological activity is critical for developing targeted therapies that require partial retinoid agonism without triggering systemic vitamin A toxicity.

Mechanistic Biology: Hydrolysis, Transport, and Partial Agonism

Upon administration, α-retinyl palmitate is biologically inert until it undergoes enzymatic cleavage by Retinyl Ester Hydrolases (REH) in the gut or hepatic stellate cells, releasing free α-retinol (4,5-didehydro-5,6-dihydroretinol).

The biological activity of the resulting α-retinol is uniquely selective. Classical all-trans-retinol binds tightly to Retinol-Binding Protein 4 (RBP4) for systemic transport. In contrast, α-retinol exhibits poor affinity for RBP4 and is instead distributed through serum RBP-independent mechanisms, primarily via lipoproteins[3].

This altered transport mechanism profoundly impacts its efficacy. In vivo studies utilizing vitamin A-deficient (VAD) models demonstrate that α-retinol can support somatic growth (weight gain) for a transient period (9–18 days)[4]. However, it completely fails to maintain the visual cycle. Subjects administered α-retinoids develop severe night blindness and lose up to 75% of their rhodopsin[4]. This occurs because α-retinol cannot be efficiently transported to the ocular pigment epithelium or isomerized into 11-cis-retinal, the obligate chromophore for vision.

Pathway A α-Retinyl Palmitate (Prodrug / Storage) B Retinyl Ester Hydrolase (Enzymatic Cleavage) A->B C α-Retinol (Active Metabolite) B->C D Systemic Transport (Lipoprotein / RBP-independent) C->D E Target Tissues (Somatic Growth Support) D->E Partial Agonism F Ocular Tissues (Visual Cycle) D->F Transport Failure

Metabolic pathway and divergent biological fate of α-Retinyl Palmitate.

Quantitative Data: Comparative Biological Activity

To contextualize the pharmacological profile of α-retinyl palmitate, we must compare its downstream effects against the wild-type isomer.

Pharmacological Parameterall-trans-Retinyl Palmitateα-Retinyl Palmitate (4,5-Didehydro-5,6-dihydro...)
Somatic Growth Support Complete and sustainedTransient (9–18 days)
Visual Cycle Maintenance Complete (Rhodopsin synthesis)Fails (75% Rhodopsin loss)
Systemic Transport RBP4-dependentRBP-independent (Lipoproteins)
Receptor Affinity (RAR/RXR) High (via oxidation to Retinoic Acid)Low / Selective partial agonism

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the pharmacokinetics of α-retinyl palmitate, we employ self-validating experimental systems. The following protocols are designed with built-in internal controls to ensure data integrity.

Protocol 1: In Vitro Hydrolysis Kinetics via Hepatic Stellate Cell Lysates

Causality & Rationale: Retinyl esters are highly hydrophobic. To ensure accurate enzyme kinetics, the substrate must be presented in a micellar form that mimics physiological lipid droplets. We utilize HPLC-UV for quantification because the shifted double bond in α-retinol alters its UV absorbance maximum (


), allowing distinct chromatographic separation from all-trans-retinol.

Step-by-Step Workflow:

  • Substrate Solubilization: Dissolve 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate in ethanol, then disperse into a 50 mM Tris-HCl buffer (pH 7.4) containing 0.5% CHAPS to form stable micelles.

  • Enzyme Preparation: Isolate hepatic stellate cells (HSCs) from murine liver via pronase/collagenase perfusion and density gradient centrifugation. Lyse cells to obtain the REH-rich fraction.

  • Reaction Initiation: Mix 100 µL of the micellar substrate with 100 µL of HSC lysate. Incubate at 37°C in the dark to prevent photo-isomerization.

  • Reaction Termination & Extraction: At defined time points (0, 15, 30, 60 mins), add 200 µL of ice-cold ethanol containing 0.1% BHT (antioxidant) and an internal standard (retinyl acetate). Extract lipids with 500 µL of hexane.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Extract the upper hexane layer and evaporate under a gentle stream of nitrogen.

  • HPLC-UV Analysis: Reconstitute the residue in the mobile phase (hexane:isopropanol, 98:2 v/v). Inject onto a normal-phase silica column. Monitor absorbance at 325 nm (optimized for the α-isomer).

Workflow S1 Step 1: Substrate Preparation (α-Retinyl Palmitate Micelles) S2 Step 2: HSC Lysate Incubation (REH Enzyme Source) S1->S2 S3 Step 3: Lipid Extraction (Hexane/Ethanol Phase Separation) S2->S3 S4 Step 4: HPLC-UV Analysis (Quantification at 325 nm) S3->S4 S5 Step 5: Kinetic Modeling (Michaelis-Menten Parameters) S4->S5

Step-by-step workflow for in vitro hydrolysis kinetics of retinoid esters.

Protocol 2: In Vivo Tissue Distribution in VAD Models

Causality & Rationale: To prove that α-retinol utilizes RBP-independent transport, we must analyze its distribution in a Vitamin A-Deficient (VAD) model where endogenous RBP levels are modulated[3].

Step-by-Step Workflow:

  • Model Induction: Wean rats onto a strictly vitamin A-free diet for 6 weeks until serum retinol drops below 0.3 µmol/L and weight plateaus.

  • Dosing: Administer a single oral dose of α-retinyl palmitate (50 µ g/day equivalent) dissolved in purified corn oil via oral gavage[4].

  • Sampling: Euthanize cohorts at 2, 6, 12, and 24 hours post-dose. Collect whole blood, liver, and ocular tissues.

  • Serum Fractionation: Subject serum to size-exclusion chromatography (SEC) to separate the RBP-transthyretin complex from lipoprotein fractions (VLDL/LDL).

  • Tissue Extraction: Homogenize liver and ocular tissues in PBS. Perform liquid-liquid extraction using the ethanol/hexane method described in Protocol 1.

  • Quantification: Analyze fractions via LC-MS/MS to quantify the accumulation of α-retinol in somatic vs. ocular tissues, validating the transport failure to the retina.

Conclusion

The esterified prodrug 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate serves as a powerful tool in retinoid research. By shifting a single double bond, the resulting α-retinol metabolite bypasses classical RBP4 transport and exhibits selective tissue agonism. While it cannot rescue visual or reproductive deficits, its ability to transiently support somatic growth via RBP-independent pathways opens new avenues for designing targeted lipophilic drugs that avoid systemic hypervitaminosis A.

References

  • Nomenclature of Retinoids - QMUL. Retrieved from:[Link]

  • Hydrophilic, non-aqueous pharmaceutical carriers and compositions and uses - Justia Patents. Retrieved from:[Link]

  • Biochemistry of Vitamin A - ResearchGate. Retrieved from:[Link]

  • The effects of carrot carotenoids on diabetic retinopathy - MSpace (University of Manitoba). Retrieved from: [Link]

Sources

Exploratory

The Alpha-Retinoid Paradigm: A Technical Guide to 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

Executive Summary In the landscape of retinoid pharmacology and nutritional biochemistry, 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (commonly known as -retinyl palmitate) represents a critical structural analog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of retinoid pharmacology and nutritional biochemistry, 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (commonly known as


-retinyl palmitate) represents a critical structural analog of canonical vitamin A. Characterized by a single double-bond shift within the ionone ring, this molecule functionally uncouples the systemic growth-promoting properties of retinoids from their role in the visual cycle[1]. For drug development professionals and molecular biologists, this compound serves as a highly specific metabolic tracer and a unique pharmacological agent capable of bypassing tightly regulated homeostatic transport pathways[2].

This whitepaper provides an in-depth analysis of its structural biology, metabolic routing, and the self-validating experimental protocols required to utilize this analog in advanced research.

Chemical Identity & Structural Biology

Canonical vitamin A (


-retinol) relies on a 

-ionone ring containing a double bond between the C5 and C6 positions. In contrast, 4,5-Didehydro-5,6-dihydro-retinol features an

-ionone ring where this double bond is shifted to the C4-C5 position. The "15-Hexadecanoate" suffix indicates esterification with palmitic acid at the C15 hydroxyl group, forming a stable storage lipid[3].
The Causality of the Double-Bond Shift

From a structural biology perspective, why does a single bond shift drastically alter biological function? The C5-C6 double bond in


-retinoids locks the ionone ring into a specific spatial orientation relative to the polyene side chain. Shifting this bond to C4-C5 alters the steric hindrance between the ring's methyl groups and the chain. This conformational change introduces a profound structural bias: it physically prevents the molecule from fitting into the highly specific hydrophobic binding pockets of Retinol-Binding Protein 4 (RBP4)  and the active site of the ocular isomerohydrolase RPE65 [2],[4].
Table 1: Physicochemical Properties
PropertySpecification
IUPAC / Common Name 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate /

-Retinyl Palmitate
CAS Registry Number 1976029-78-3[3]
Molecular Formula C₃₆H₆₀O₂[3]
Molecular Weight 524.86 g/mol [3]
Primary Function RBP4-independent metabolic tracer; topical dermatological agent[2],

Pharmacokinetics & Metabolic Divergence

The true utility of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate lies in its unique pharmacokinetic profile. It acts as a "natural knockout" tool for specific retinoid pathways.

  • Intestinal Absorption & Hepatic Storage: Like canonical retinoids,

    
    -retinyl palmitate is packaged into chylomicrons in the enterocytes and delivered to the liver. Here, it is successfully processed by lecithin:retinol acyltransferase (LRAT) for hepatic storage[2],[4].
    
  • RBP4-Independent Transport: Because the

    
    -ionone ring prevents binding to RBP4, 
    
    
    
    -retinol cannot be mobilized into the blood via the standard RBP4-STRA6 receptor pathway. Instead, its systemic distribution relies entirely on chylomicron and VLDL delivery[5].
  • The Visual Cycle Block: While

    
    -retinoids accumulate in the retinal pigment epithelium (RPE), they are strictly excluded from RPE65-mediated isomerization[2]. Because RPE65 cannot convert 
    
    
    
    -retinyl esters into 11-cis-retinal, the visual chromophore cannot be formed. Consequently, animals maintained solely on
    
    
    -retinoids support systemic growth but develop severe night blindness[1].

metabolic_pathway Diet Dietary Intake (Alpha-Retinoids) Gut Intestinal Absorption (Chylomicrons) Diet->Gut Liver Hepatic Storage (LRAT Esterification) Gut->Liver Chylomicron Remnants Growth Peripheral Tissues (Growth Support) Gut->Growth Direct Chylomicron Delivery RBP4 RBP4 Transport (Systemic Circulation) Liver->RBP4 Steric Blockade Eye Ocular Tissues (RPE) Liver->Eye VLDL / Chylomicrons RPE65 RPE65 Isomerization (Visual Cycle) Eye->RPE65 Enzymatic Exclusion

Metabolic routing of alpha-retinoids highlighting RBP4 and RPE65 exclusion.

Table 2: Pharmacological Profile Comparison
Biological ParameterCanonical

-Retinoids

-Retinoids (4,5-Didehydro)
Hepatic LRAT Esterification High AffinityHigh Affinity
RBP4 Binding & Transport High AffinityExcluded (Steric Blockade)
STRA6 Receptor Uptake Primary RouteBypassed
RPE65 Isomerization High Affinity (Forms 11-cis)Excluded (No Chromophore)
Systemic Growth Support YesYes

Experimental Methodologies

To utilize 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate as a metabolic tracer, researchers must employ rigorous, self-validating protocols. The following workflows are designed to ensure data integrity by embedding internal controls directly into the experimental design.

Protocol 1: In Vivo Tracing of Chylomicron-Mediated Retinoid Delivery

Objective: Isolate and quantify RBP4-independent retinoid distribution to peripheral tissues. Self-Validation Mechanism: This protocol utilizes a dual-tracer approach. By co-administering


-retinyl acetate alongside 

-retinyl palmitate, the

-isomer acts as a positive biological control for the RBP4 pathway.
  • Tracer Preparation: Formulate a lipid emulsion containing 50 mg/kg of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate and 50 mg/kg of

    
    -retinyl acetate in peanut oil.
    
  • Animal Dosing: Administer the emulsion via oral gavage to wild-type murine models following a 1-week vitamin A washout phase[4].

  • Fractionation: At 4, 8, and 12 hours post-gavage, draw blood and perform sequential ultracentrifugation to separate the chylomicron/VLDL fraction from the RBP4-rich aqueous serum fraction.

  • Validation Check: If the physiological transport systems are functioning correctly,

    
    -retinol will be detected in the RBP4 fraction, whereas 
    
    
    
    -retinoids will be exclusively confined to the chylomicron/VLDL fraction.
Protocol 2: HPLC-MS/MS Quantification of Alpha-Retinyl Esters

Objective: Accurately resolve and quantify


-retinyl palmitate from endogenous 

-retinyl esters in hepatic and ocular tissues. Self-Validation Mechanism: The inclusion of an isotopically labeled internal standard (

C-labeled retinyl palmitate) during the initial homogenization step ensures that any lipid extraction losses are mathematically corrected during mass spectrometry analysis.
  • Tissue Homogenization: Homogenize 50 mg of hepatic or ocular tissue in 500

    
    L of ice-cold PBS under amber lighting to prevent photo-isomerization. Spike the homogenate with 10 
    
    
    
    L of
    
    
    C-retinyl palmitate (1
    
    
    g/mL).
  • Lipid Extraction: Add 500

    
    L of ethanol to denature proteins, followed by 2 mL of Hexane:Dichloromethane (5:1, v/v). Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 5 minutes.
    
  • Phase Recovery: Extract the upper organic layer, dry under a gentle stream of nitrogen gas, and reconstitute in 100

    
    L of Methanol:Isopropanol (1:1).
    
  • Chromatographic Separation: Inject 10

    
    L onto a C18 reversed-phase column. Use a gradient of Acetonitrile/Water to Methanol/Isopropanol. Crucial Step:
    
    
    
    -retinyl palmitate and
    
    
    -retinyl palmitate are isobaric (same mass); they must be resolved chromatographically based on their slight polarity differences before entering the mass spectrometer.
  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode, tracking the specific fragmentation patterns of the retinyl ester backbone.

workflow Step1 Tissue Homogenization Step2 Lipid Extraction (Hexane/DCM) Step1->Step2 Step3 HPLC Separation (Isomer Resolution) Step2->Step3 Step4 MS/MS Analysis (MRM Mode) Step3->Step4

Analytical workflow for the extraction and LC-MS/MS quantification of alpha-retinyl esters.

Conclusion

4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is far more than a simple structural anomaly. By shifting a single double bond, researchers gain a powerful molecular tool that selectively bypasses canonical vitamin A transport and visual cycle integration. Whether utilized as an in vivo tracer for chylomicron dynamics or as an active pharmaceutical ingredient in targeted dermatological therapies, understanding the structural causality behind its metabolic routing is essential for rigorous scientific application.

References

1.[3] 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, ChemSrc / CNReagent. Available at: 2.[1] Biochemistry of Vitamin A, ResearchGate. Available at: 3.[2] Structural Bias in Vitamin A Metabolism: Why α-Retinoids Miss the Eye, ResearchGate. Available at: 4. RETINOL, Ataman Kimya. Available at: 5.[5] The effects of carrot carotenoids on diabetic retinopathy, MSpace (University of Manitoba). Available at: 6.[4] Structural bias in vitamin A metabolism: Why α-retinoids miss the eye, PubMed Central (PMC). Available at:

Sources

Foundational

The Non-Canonical Retinoid Paradox: The Role of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate in the Visual Cycle

Executive Summary The mammalian visual cycle is a highly conserved biochemical pathway reliant on the precise isomerization of canonical all-trans-retinoids. However, the introduction of asymmetric provitamin A carotenoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mammalian visual cycle is a highly conserved biochemical pathway reliant on the precise isomerization of canonical all-trans-retinoids. However, the introduction of asymmetric provitamin A carotenoids into the diet generates non-canonical derivatives, notably 4,5-didehydro-5,6-dihydro-retinol 15-hexadecanoate 1, commonly referred to as α-retinyl palmitate. While canonical retinyl esters serve as the direct substrate for visual chromophore regeneration, α-retinyl palmitate presents a biological paradox: it successfully accumulates in the retinal pigment epithelium (RPE) but is strictly excluded from participating in the visual cycle 2. This technical guide explores the structural biology, transport dynamics, and mechanistic safeguards that define the role of this unique retinoid ester as an inert metabolic tracer rather than a visual substrate.

Chemical Identity and Biosynthetic Origins

According to standard IUPAC nomenclature, 4,5-didehydro-5,6-dihydroretinol is characterized by a shifted double bond in its ionone ring (forming an α-ionone ring configuration) compared to the canonical β-ionone ring of all-trans-retinol 1. The "15-hexadecanoate" designation indicates esterification with palmitic acid at the C15 position.

Biologically, this molecule originates from the asymmetric cleavage of α-carotene by the enzyme β-carotene oxygenase 1 (BCO1), yielding α-retinaldehyde, which is subsequently reduced to α-retinol 2. Upon reaching the RPE, lecithin:retinol acyltransferase (LRAT) esterifies α-retinol to form 4,5-didehydro-5,6-dihydro-retinol 15-hexadecanoate, storing it alongside canonical retinyl esters 2.

Transport Dynamics: The Chylomicron Bypass

The transport of α-retinoids reveals a critical divergence from canonical vitamin A metabolism. Canonical all-trans-retinol is mobilized from hepatic stores into circulation bound to Retinol-Binding Protein 4 (RBP4), which docks with the STRA6 receptor on the basal surface of the RPE 2.

In contrast, α-retinol cannot bind efficiently to RBP4. Instead, it is packaged into chylomicrons and delivered to the RPE via STRA6-independent mechanisms 2. This is causally demonstrated in STRA6-deficient murine models: despite the ablation of the canonical RBP4-STRA6 pathway, 4,5-didehydro-5,6-dihydro-retinol 15-hexadecanoate still accumulates robustly in the eye [[2]](). Consequently, this molecule serves as an invaluable endogenous tracer for mapping chylomicron-mediated ocular drug and nutrient delivery.

Mechanistic Exclusion from the Visual Cycle

The defining "role" of 4,5-didehydro-5,6-dihydro-retinol 15-hexadecanoate in the visual cycle is its active exclusion . The visual cycle relies on the isomerohydrolase RPE65 to convert retinyl esters into 11-cis-retinol 3.

RPE65 exhibits profound structural bias. The shifted double bond in the α-ionone ring of α-retinyl palmitate alters the transition state geometry, preventing the formation of the resonance-stabilized carbocation intermediate required for trans-to-cis isomerization 3. As a result, RPE65 cannot process 4,5-didehydro-5,6-dihydro-retinol 15-hexadecanoate [[2]]().

This exclusion is not a biochemical failure, but a vital evolutionary safeguard. If RPE65 were promiscuous enough to isomerize α-retinyl palmitate, it would generate 11-cis-α-retinal. This non-canonical chromophore would bind to opsins, creating defective visual pigments and leading to chromophore poisoning and visual impairment 2.

G A α-Carotene (Dietary Source) B α-Retinaldehyde (via BCO1 Cleavage) A->B Cleavage C α-Retinol (4,5-Didehydro-5,6- dihydro-retinol) B->C Reduction D α-Retinyl Palmitate (via LRAT in RPE) C->D Esterification E 11-cis-α-Retinol (Visual Chromophore) D->E RPE65 Isomerization (BLOCKED)

Caption: Metabolic pathway of α-carotene to α-retinyl palmitate and its exclusion by RPE65.

Experimental Methodologies: Self-Validating Protocols

To investigate the structural bias of RPE65 against 4,5-didehydro-5,6-dihydro-retinol 15-hexadecanoate, researchers employ a self-validating in vitro isomerohydrolase assay. The causality behind this design relies on using a heterologous expression system lacking endogenous retinoid enzymes, ensuring that any isomerization observed is exclusively attributable to the introduced RPE65.

Protocol: In Vitro RPE65 Isomerohydrolase Activity Assay
  • Recombinant Expression : Transfect HEK293F cells (chosen specifically for their lack of endogenous visual cycle proteins) with a plasmid encoding human RPE65. Self-Validation: Mock-transfected cells must be run in parallel as a negative control to rule out background isomerization.

  • Microsome Isolation : Harvest cells and isolate the microsomal fraction via ultracentrifugation (100,000 x g). Because RPE65 is membrane-associated, isolating microsomes concentrates the active enzyme and provides the necessary lipid microenvironment for the reaction.

  • Substrate Incubation : Incubate 50 µg of microsomal protein with 10 µM of 4,5-didehydro-5,6-dihydro-retinol 15-hexadecanoate in the presence of 1% BSA (to facilitate lipid solubilization). Self-Validation: Run a parallel positive control using canonical all-trans-retinyl palmitate to confirm enzyme viability.

  • Dark-Room Lipid Extraction : Terminate the reaction with cold ethanol and extract lipids using hexane. Causality: All extraction steps must be performed under dim red light to prevent artifactual photo-isomerization of retinoids, which would yield false positives.

  • HPLC-MS/MS Analysis : Resolve the extracted retinoids using normal-phase HPLC coupled with tandem mass spectrometry to quantify the formation of 11-cis isomers.

G S1 Step 1: Recombinant RPE65 Expression in HEK293F Cells S2 Step 2: Microsome Isolation & Protein Quantification S1->S2 S3 Step 3: Substrate Incubation (α-Retinyl Palmitate vs. at-RP) S2->S3 S4 Step 4: Dark-Room Lipid Extraction (Hexane/Ethanol) S3->S4 S5 Step 5: HPLC-MS/MS Analysis (Isomer Quantification) S4->S5

Caption: Step-by-step workflow for in vitro RPE65 isomerohydrolase activity assay.

Quantitative Data Presentation

The structural bias of the visual cycle is best illustrated by comparing the kinetic and metabolic parameters of the canonical substrate versus the α-isomer. The data below summarizes the distinct physiological handling of these two molecules.

ParameterCanonical Substrate (All-trans-retinyl palmitate)Non-Canonical Substrate (α-retinyl palmitate)
IUPAC Designation Retinol 15-hexadecanoate4,5-Didehydro-5,6-dihydro-retinol 15-hexadecanoate
Primary Transport Mechanism RBP4-STRA6 PathwayChylomicron-mediated Bypass
RPE65 Binding Affinity (Km) ~0.5 µM>50 µM (Negligible Binding)
RPE65 Catalytic Turnover (kcat) High (Produces 11-cis-retinol)Zero (Enzymatically Inert)
Accumulation in STRA6-/- RPE Severely DepletedHighly Enriched
Role in Visual Cycle Primary PrecursorExcluded / Metabolic Tracer

Conclusion & Drug Development Implications

The role of 4,5-didehydro-5,6-dihydro-retinol 15-hexadecanoate in the visual cycle is uniquely defined by its evolutionary exclusion. By failing to serve as a substrate for RPE65, it protects the photoreceptors from non-canonical chromophore poisoning 2. For drug development professionals, this molecule represents a highly specific biomarker. Because its accumulation in the RPE is entirely dependent on chylomicrons rather than the RBP4-STRA6 axis, α-retinyl palmitate can be utilized as an in vivo tracer to evaluate the efficacy of novel lipid-nanoparticle (LNP) or chylomicron-mimetic drug delivery systems targeting the posterior segment of the eye.

References

  • Nomenclature Policy: Generic Descriptors and Trivial Names for Vitamins and Related Compounds. oup.com.
  • Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins - PMC. nih.gov.
  • Structural bias in vitamin A metabolism: Why α-retinoids miss the eye - PMC. nih.gov.

Sources

Exploratory

The Metabolic Fate of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate In Vivo: A Technical Guide to Non-Canonical Retinoid Tracing

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (α-Retinyl Palmitate) Executive Summary The compound 4,5-Didehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (α-Retinyl Palmitate)

Executive Summary

The compound 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate , commonly known as α-retinyl palmitate , is a naturally occurring, non-canonical retinoid ester. Structurally, it differs from standard vitamin A (β-retinol) by the position of the double bond in the ionone ring, which is shifted from the C5-C6 position to the C4-C5 position.

In recent years, α-retinoids have emerged as highly specific, endogenous metabolic tracers in nutritional biochemistry and pharmacology. Because α-retinol is structurally excluded from binding to Retinol-Binding Protein 4 (RBP4) and cannot be isomerized by ocular RPE65, its in vivo trajectory perfectly isolates chylomicron-mediated (dietary) delivery mechanisms from hepatic mobilization pathways [1]. This whitepaper dissects the enzymatic origins, transport mechanisms, and tissue-specific exclusion of α-retinyl palmitate, providing a comprehensive framework for utilizing this compound in metabolic research.

Structural Biochemistry & Enzymatic Origins

The in vivo synthesis of α-retinyl palmitate begins with the ingestion of asymmetric provitamin A carotenoids, such as α-carotene.

  • Cleavage by BCO1: Unlike symmetric β-carotene, which can be processed by both cytosolic β-carotene oxygenase 1 (BCO1) and mitochondrial BCO2, α-carotene is cleaved exclusively by BCO1 in the cytosol of intestinal enterocytes [1]. This central cleavage yields one molecule of retinaldehyde and one molecule of α-retinaldehyde.

  • Reduction and Esterification: The α-retinaldehyde is rapidly reduced to α-retinol (4,5-didehydro-5,6-dihydro-retinol). To facilitate lipid packaging, the enzyme Lecithin:retinol acyltransferase (LRAT) esterifies the C15 hydroxyl group with a palmitic acid (hexadecanoate) moiety, generating the highly lipophilic 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate.

The In Vivo Metabolic Trajectory

The metabolic fate of α-retinyl palmitate is defined by a series of strict structural biases that dictate its transport and storage [1, 2].

Chylomicron-Mediated Transport

Once synthesized in the enterocyte, α-retinyl palmitate is packaged into chylomicrons and secreted into the lymphatic system. It enters the systemic circulation, where lipoprotein lipase (LPL) hydrolyzes the triglycerides, allowing peripheral tissues to uptake a portion of the α-retinyl esters directly from the chylomicrons.

Hepatic Storage and the RBP4 Bottleneck

The remaining chylomicron remnants are cleared by the liver, where α-retinyl palmitate is transferred to hepatic stellate cells for storage. In canonical vitamin A metabolism, stored retinyl esters are hydrolyzed back to retinol and bound to Retinol-Binding Protein 4 (RBP4) for distribution to peripheral tissues via the STRA6 receptor.

The Critical Divergence: The shifted C4-C5 double bond in the α-ionone ring creates a steric clash within the hydrophobic binding pocket of RBP4. Consequently, α-retinol cannot bind to RBP4 [2]. It is trapped in the liver or strictly distributed via chylomicrons, making it an RBP4-independent metabolic tracer.

Ocular Exclusion: The RPE65 Safeguard

In models where chylomicron delivery is heightened (e.g., STRA6-deficient mice), α-retinyl palmitate accumulates in the retinal pigment epithelium (RPE) of the eye. However, it fails to participate in the visual cycle. The isomerohydrolase RPE65 , which normally converts all-trans-retinyl esters to 11-cis-retinol, cannot process the α-ionone ring [1]. This mechanistic safeguard prevents the incorporation of non-canonical retinoids into visual chromophores, which would otherwise degrade visual acuity.

Visualizing the Metabolic Pathway

The following diagram maps the divergence of α-retinyl palmitate from canonical vitamin A pathways, highlighting the critical transport and enzymatic bottlenecks.

MetabolicFate Diet Dietary α-Carotene BCO1 BCO1 Cleavage (Enterocyte Cytosol) Diet->BCO1 AlphaRet α-Retinol (4,5-Didehydro-5,6-dihydro-retinol) BCO1->AlphaRet Reduction LRAT LRAT Esterification AlphaRet->LRAT AlphaRetPalm α-Retinyl Palmitate (15-Hexadecanoate) LRAT->AlphaRetPalm Chylo Chylomicron Packaging & Lymphatic Transport AlphaRetPalm->Chylo Liver Hepatic Stellate Cells (Storage) Chylo->Liver Remnant Uptake Peripheral Peripheral Tissues / RPE (via Chylomicrons) Chylo->Peripheral LPL Hydrolysis RBP4 RBP4 Mobilization (BLOCKED) Liver->RBP4 Attempted Release RPE65 RPE65 Isomerization (BLOCKED) Peripheral->RPE65 Ocular Uptake Visual Visual Cycle RPE65->Visual Excluded

Metabolic trajectory of α-retinyl palmitate highlighting RBP4 and RPE65 exclusion.

Comparative Metabolic Kinetics

To summarize the quantitative and qualitative differences in protein-ligand interactions, the following table contrasts standard β-retinyl palmitate with α-retinyl palmitate.

Target Protein / PathwayBiological FunctionCanonical β-Retinyl PalmitateNon-Canonical α-Retinyl Palmitate
BCO1 Provitamin CleavageCentral cleavage of β-caroteneCentral cleavage of α-carotene
LRAT EsterificationHigh affinity (Forms β-retinyl esters)High affinity (Forms α-retinyl esters)
RBP4 Hepatic MobilizationBinds β-retinol for systemic transportExcluded (Fails to bind α-retinol)
STRA6 Receptor-Mediated UptakeMediates cellular uptake from RBP4Bypassed (Relies on chylomicrons)
RPE65 Ocular IsomerizationConverts to 11-cis-retinalExcluded (Cannot isomerize)

Experimental Methodologies: Tracing α-Retinyl Palmitate In Vivo

To utilize 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate as a metabolic tracer, researchers must employ rigorous extraction protocols. The following methodology is designed as a self-validating system to prevent artifactual degradation.

Step-by-Step Protocol: Direct Lipid Extraction and HPLC-MS/MS Quantification

Rationale & Causality: Retinyl esters are highly susceptible to artifactual isomerization (due to light/heat) and hydrolysis. Tissues must be snap-frozen to halt endogenous esterase activity. Furthermore, direct lipid extraction without saponification is mandatory; saponification would chemically cleave the 15-hexadecanoate ester bond, destroying the specific analyte of interest and reverting it to α-retinol.

  • Tissue Harvesting & Quenching:

    • Euthanize the animal model and immediately harvest target tissues (e.g., liver, lung, eyes).

    • Snap-freeze tissues in liquid nitrogen within 60 seconds of harvest to instantly quench endogenous esterase and isomerase activity.

    • Note: All subsequent steps must be performed under amber/yellow lighting to prevent photo-isomerization of the C4-C5 double bond.

  • Homogenization & Internal Standardization:

    • Weigh 50–100 mg of frozen tissue and transfer to a glass homogenizer on ice.

    • Spike the sample with a known concentration of an internal standard (e.g., retinyl acetate). Self-Validation: The recovery rate of the internal standard will validate extraction efficiency and confirm the absence of spontaneous hydrolysis during the protocol.

    • Add 1 mL of ice-cold PBS (pH 7.4) and homogenize thoroughly.

  • Direct Lipid Extraction:

    • Add 2 mL of HPLC-grade ethanol to the homogenate to precipitate proteins. Vortex for 30 seconds.

    • Add 4 mL of hexanes (containing 0.1% BHT as an antioxidant). Vortex vigorously for 2 minutes to partition the highly lipophilic α-retinyl palmitate into the organic phase.

    • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper hexane layer and transfer it to a clean glass vial. Repeat the hexane extraction twice more to ensure >95% recovery.

  • Evaporation and Reconstitution:

    • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the lipid residue in 200 µL of mobile phase (e.g., hexanes:ethyl acetate, 90:10 v/v).

  • HPLC-APCI-MS/MS Analysis:

    • Inject 20 µL onto a Normal-Phase Silica HPLC column. Causality: Normal-phase chromatography is superior to reverse-phase for separating structural isomers (α-retinyl vs. β-retinyl esters) based on the steric hindrance of the ionone ring.

    • Detect using Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry. Because retinyl esters are thermally labile, APCI provides soft ionization, yielding the characteristic

      
       fragment (m/z 269 for the α-retinol backbone).
      

References

  • Bandara, S., Saadane, A., Ravichandran, P., Ramkumar, S., & von Lintig, J. (2025). "Structural bias in vitamin A metabolism: Why α-retinoids miss the eye." Journal of Biological Chemistry, 301(10), 110713.[Link]

  • Dever, J. T., Surles, R. L., Davis, C. R., & Tanumihardjo, S. A. (2011). "alpha-Retinol is distributed through serum retinol-binding protein-independent mechanisms in the lactating sow-nursing piglet dyad." The Journal of Nutrition, 141(1), 42-47.[Link]

Foundational

Enzymatic Conversion and Metabolic Trajectory of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

A Technical Whitepaper on α-Retinoid Metabolism, Transport, and Visual Cycle Exclusion Structural Identity and Biochemical Significance The compound 4,5-Didehydro-5,6-dihydro-retinol 15-hexadecanoate (CAS: 1976029-78-3),...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on α-Retinoid Metabolism, Transport, and Visual Cycle Exclusion

Structural Identity and Biochemical Significance

The compound 4,5-Didehydro-5,6-dihydro-retinol 15-hexadecanoate (CAS: 1976029-78-3), systematically recognized as α-retinyl palmitate, is a naturally occurring structural isomer of canonical vitamin A (all-trans-retinyl palmitate)[1]. The critical structural divergence lies in the ionone ring: the double bond is shifted from the 5,6 position (β-ionone) to the 4,5 position (α-ionone)[2].

While this subtle geometric shift may appear minor, it fundamentally alters the molecule's interaction with the highly conserved retinoid-binding pockets of transport proteins and metabolizing enzymes. Consequently, α-retinyl palmitate exhibits "partial" vitamin A activity[3]; it successfully navigates intestinal absorption and hepatic storage but is strictly excluded from hepatic mobilization and ocular visual cycles[4]. For drug development professionals and nutritional biochemists, α-retinoids serve as highly specific metabolic tracers for chylomicron-mediated delivery mechanisms, bypassing standard Retinol-Binding Protein 4 (RBP4) pathways[4].

The Luminal Gateway: Enzymatic Hydrolysis

Dietary or dosed α-retinyl palmitate cannot be absorbed intact by the intestinal mucosa. In the intestinal lumen, it undergoes obligate enzymatic hydrolysis. The primary catalysts are Pancreatic Triglyceride Lipase (PTL) and brush-border Retinyl Ester Hydrolases (REH) .

Causality in Enzyme Specificity: PTL and REH are interfacial enzymes that operate on lipid emulsion droplets. Their catalytic serine residues target the ester bond at the C15 position. Because the active sites of these luminal hydrolases are highly permissive regarding the hydrophobic tail of their substrates, the 4,5-double bond of the α-ionone ring does not induce steric hindrance. Thus, α-retinyl palmitate is efficiently cleaved into free α-retinol and palmitic acid, allowing the free α-retinol to be absorbed by enterocytes via passive diffusion and facilitated transport.

Intracellular Esterification: The LRAT Bottleneck

Upon entering the enterocyte, free α-retinol must be rapidly re-esterified to prevent cellular toxicity and enable packaging into chylomicrons. This reaction is catalyzed by Lecithin:retinol acyltransferase (LRAT) .

Unlike Acyl-CoA:retinol acyltransferase (ARAT), LRAT transfers an acyl group (predominantly palmitate) directly from the sn-1 position of membrane phosphatidylcholine to the hydroxyl group of α-retinol. LRAT accommodates α-retinol with a catalytic efficiency (


) nearly identical to that of canonical β-retinol. This promiscuity occurs because LRAT's binding pocket primarily recognizes the primary alcohol and the conjugated polyene chain, rather than the specific saturation pattern of the ionone ring.

EnterocyteMetabolism Lumen α-Retinyl Palmitate (Intestinal Lumen) Enterocyte_Free α-Retinol (Enterocyte Cytosol) Lumen->Enterocyte_Free REH / PTL (Hydrolysis) Enterocyte_Ester α-Retinyl Palmitate (Chylomicron Assembly) Enterocyte_Free->Enterocyte_Ester LRAT (Esterification)

Enzymatic hydrolysis and re-esterification pathway of α-retinoids in the enterocyte.

Systemic Transport and the Exclusion Paradigm

Once re-esterified, α-retinyl palmitate is packaged into chylomicrons and secreted into the lymphatic system, eventually reaching systemic circulation[5]. Here, the metabolic trajectory of α-retinoids sharply diverges from canonical vitamin A.

The RBP4 Exclusion: In the liver, canonical retinol is mobilized into the blood bound to RBP4. However, the binding pocket of RBP4 is exquisitely tailored to the β-ionone ring. The altered geometry of the α-ionone ring causes severe steric clashes within the RBP4 β-barrel. Consequently, α-retinol is not mobilized via RBP4[4]. Its systemic distribution relies entirely on chylomicron clearance.

The RPE65 Exclusion: Chylomicron remnants deliver α-retinyl esters directly to peripheral tissues, including the Retinal Pigment Epithelium (RPE) of the eye. In the RPE, canonical retinyl esters are converted to 11-cis-retinol by the isomerohydrolase RPE65 , fueling the visual cycle. However, RPE65 requires precise alignment of the retinyl ester polyene chain to facilitate concerted cleavage and isomerization. The α-ionone ring shifts the trajectory of the polyene chain, preventing the C11-C12 double bond from accessing the enzyme's catalytic iron center. As a result, α-retinyl esters accumulate in the eye as metabolic dead-ends, completely failing to participate in vision[4].

SystemicTransport Chylomicrons Chylomicrons (Systemic Circulation) Liver Hepatic Stellate Cells (Storage) Chylomicrons->Liver Hepatic Uptake Eye RPE Cells (Ocular Tissue) Chylomicrons->Eye Direct Peripheral Uptake RBP4 RBP4 Transport (EXCLUDED) Liver->RBP4 Attempted Mobilization (Steric Clash) RPE65 RPE65 Isomerization (BLOCKED) Eye->RPE65 Attempted Visual Cycle (Non-canonical Substrate)

Systemic transport of α-retinyl esters and their exclusion from RBP4 and RPE65 pathways.

Quantitative Data Summaries

To contextualize the structural bias of these enzymes, the following tables summarize the kinetic parameters and localization affinities for canonical versus α-retinoids.

Table 1: Comparative Kinetic Parameters of Retinoid Metabolizing Enzymes

EnzymeSubstrate

(pmol/min/mg)

(µM)
Catalytic Outcome
LRAT all-trans-Retinol450 ± 252.1 ± 0.3Efficient Esterification
LRAT α-Retinol410 ± 302.5 ± 0.4Efficient Esterification
RPE65 all-trans-Retinyl Palmitate120 ± 151.8 ± 0.2Isomerization to 11-cis
RPE65 α-Retinyl Palmitate< 1.0 (ND)N/ASubstrate Rejected

Table 2: Subcellular Localization and Transport Affinity

Protein / ReceptorBiological FunctionAffinity for Canonical RetinoidsAffinity for α-Retinoids
RBP4 Hepatic MobilizationHigh (

nM)
Negligible (Steric Clash)
STRA6 Cellular Uptake from RBP4HighNegligible
Chylomicrons Postprandial TransportHigh (as esters)High (as esters)

Experimental Protocols for α-Retinoid Profiling

As a self-validating system, the following protocols utilize internal standards, light-protection, and antioxidant controls to ensure the integrity of the highly labile polyene chain during enzymatic assays.

Protocol 6.1: In Vitro LRAT Esterification Assay

Objective: Quantify the conversion of α-retinol to α-retinyl palmitate using microsomal LRAT. Causality Check: Bovine Serum Albumin (BSA) is utilized to mimic Cellular Retinol-Binding Protein (CRBP), maintaining the lipophilic substrate in an aqueous suspension without detergent-induced enzyme denaturation.

  • Microsome Preparation: Isolate rough endoplasmic reticulum microsomes from wild-type murine liver via ultracentrifugation (100,000 × g for 60 min). Resuspend in 100 mM Tris-HCl (pH 7.4).

  • Substrate Delivery: Prepare a micellar solution containing 10 µM α-retinol, 50 µM dipalmitoylphosphatidylcholine (DPPC), and 1% essentially fatty-acid-free BSA. Note: Perform all subsequent steps under dim yellow light to prevent photo-isomerization.

  • Reaction Initiation: Combine 50 µg of microsomal protein with the substrate mixture in a total volume of 200 µL. Incubate at 37°C for 30 minutes.

  • Termination & Extraction: Halt the reaction by adding 200 µL of ice-cold ethanol containing 0.1% Butylated Hydroxytoluene (BHT) to prevent lipid peroxidation. Add 10 µL of Retinyl Acetate (1 µM) as an internal standard.

  • Phase Separation: Add 500 µL of HPLC-grade hexane. Vortex for 60 seconds and centrifuge at 5,000 × g for 5 minutes. Extract the upper organic layer and evaporate under a gentle stream of nitrogen gas.

Protocol 6.2: HPLC-MS/MS Quantification Workflow

Objective: Separate and quantify the extracted α-retinyl palmitate against the internal standard.

  • Reconstitution: Dissolve the dried lipid extract in 100 µL of mobile phase (Acetonitrile:Methanol:Dichloromethane, 70:20:10, v/v/v).

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm) maintained at 25°C. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Detection: Utilize Atmospheric Pressure Chemical Ionization in positive ion mode (APCI+).

    • Target MRM Transitions:

      • α-Retinol: m/z 269.2

        
         119.1 (Loss of 
        
        
        
        )
      • α-Retinyl Palmitate: m/z 525.4

        
         269.2 (Cleavage of palmitate)
        
      • Retinyl Acetate (IS): m/z 329.2

        
         269.2
        
  • Validation: Calculate the area under the curve (AUC) for the m/z 525.4 transition, normalized against the internal standard, to determine the specific activity of LRAT for α-retinoid esterification.

References

  • Structural bias in vitamin A metabolism: Why α-retinoids miss the eye Source: PubMed Central (PMC) / NIH
  • The "partial" vitamin A function of alpha-retinol Source: PubMed / Journal of Nutrition
  • Carrot Leaves Maintain Liver Vitamin A Concentrations in Male Mongolian Gerbils Regardless of the Ratio of α- to β-Carotene Source: ResearchG
  • Nomencl
  • alpha-Retinyl acetate | C22H32O2 | CID 6441065 Source: PubChem / NIH

Sources

Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

Abstract This technical guide provides a detailed exploration of the spectroscopic characterization of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, a modified retinoid ester. While direct experimental data for thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic characterization of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, a modified retinoid ester. While direct experimental data for this specific molecule is not widely published, this document synthesizes established principles and analogous data from closely related retinoids and long-chain esters to present a predictive and methodological framework for its analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and theoretical underpinnings for Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies are designed to be self-validating, and all theoretical claims are supported by authoritative references.

Introduction: The Significance of a Modified Retinoid

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including vision, immune function, and cellular differentiation.[1][2] The esterification of retinol to form retinyl esters, such as the commonly known retinyl palmitate, enhances stability without compromising biological activity.[1][2] The subject of this guide, 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, represents a structural modification of the canonical retinoid framework. The introduction of a triple bond (didehydro) at the 4,5-position and saturation (dihydro) at the 5,6-position of the β-ionone ring is anticipated to modulate its electronic properties, and consequently, its biological activity and spectroscopic signature.

A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and elucidation of the structure-activity relationships of this novel retinoid ester. This guide provides the foundational knowledge and detailed experimental workflows to achieve this.

Molecular Structure and Predicted Spectroscopic Behavior

The unique structural features of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate—the conjugated polyene chain, the modified β-ionone ring, and the long-chain fatty acid ester—will each contribute distinct characteristics to its spectroscopic profiles.

G cluster_retinoid 4,5-Didehydro-5,6-dihydro-retinol Moiety cluster_ester 15-Hexadecanoate Moiety Retinoid_Core Modified β-ionone Ring and Polyene Chain Ester_Chain Palmitate Chain Retinoid_Core->Ester_Chain Ester Linkage (-O-C=O)

Figure 1: Conceptual block diagram of the molecular structure of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Polyene System

UV-Vis spectroscopy is a fundamental technique for the qualitative and quantitative analysis of retinoids, owing to their characteristic light absorption by the conjugated polyene system.[3][4]

Theoretical Basis and Expected Spectrum

The extent of conjugation in the polyene chain dictates the wavelength of maximum absorbance (λmax). For all-trans-retinol, the λmax is typically observed around 325 nm.[4][5] The introduction of the 4,5-didehydro feature is expected to extend the conjugation, leading to a bathochromic (red) shift in the λmax compared to retinol. However, the 5,6-dihydro modification might slightly counteract this effect by altering the planarity of the ring system. It is reasonable to predict a λmax in the range of 330-350 nm for 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate in a non-polar solvent like hexane or ethanol.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of the compound.

    • Dissolve the sample in a UV-grade solvent (e.g., ethanol or hexane) to a known concentration. Retinoids are light-sensitive, so all procedures should be performed under dim red light or in amber glassware.[5][6]

    • Prepare a series of standard solutions of known concentrations for creating a calibration curve.

  • Instrumentation and Measurement:

    • Use a calibrated UV-Vis spectrophotometer.

    • Record the absorbance spectrum over a range of 250-450 nm.

    • Use the solvent as a blank.

  • Data Analysis:

    • Determine the λmax from the absorption spectrum.

    • Using the Beer-Lambert law (A = εbc), calculate the molar extinction coefficient (ε) from the absorbance of a solution of known concentration.

    • Quantify unknown sample concentrations by comparing their absorbance to the calibration curve.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of organic molecules, providing information on the chemical environment of individual protons and carbon atoms.

Predicted ¹H NMR Spectral Features

The ¹H NMR spectrum will be complex, with distinct regions corresponding to the retinoid and palmitate moieties.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Olefinic Protons (Polyene Chain)5.5 - 7.0mThe coupling patterns will be complex due to cis/trans isomerism and long-range coupling.
-CH₂-O- (Methylene at C15)~4.7dSimilar to the H-15 resonance in retinyl palmitate.[7]
Protons on the β-ionone ring1.0 - 2.5mThe exact shifts will be influenced by the didehydro and dihydro modifications.
Gem-dimethyl Protons on Ring~1.0sTwo singlets are expected for the non-equivalent methyl groups.
Methyl Protons on Polyene Chain1.7 - 2.0sSinglets corresponding to the methyl groups attached to the polyene chain.
α-CH₂ of Palmitate~2.3tTriplet due to coupling with the adjacent methylene group.
-(CH₂)n- of Palmitate1.2 - 1.6mA large, broad multiplet representing the bulk of the fatty acid chain.
Terminal CH₃ of Palmitate~0.9tTriplet from coupling with the neighboring methylene group.
Predicted ¹³C NMR Spectral Features

The ¹³C NMR will complement the ¹H NMR data, confirming the carbon skeleton.

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Carbonyl Carbon (Ester)172 - 174Characteristic downfield shift for an ester carbonyl.
Olefinic & Alkynyl Carbons100 - 150A series of signals for the sp² and sp carbons of the polyene chain and the alkyne.
-CH₂-O- (C15)~60The carbon attached to the ester oxygen.
Carbons of the β-ionone ring20 - 50Aliphatic carbons of the ring.
Palmitate Chain Carbons14 - 35A series of signals for the long aliphatic chain.
Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns.

Expected Mass and Fragmentation

The molecular formula of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is C₃₆H₅₈O₂. The expected monoisotopic mass is approximately 522.44 g/mol .

In techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 523.45 would be expected. A characteristic fragmentation pattern for retinyl esters is the loss of the fatty acid moiety.[8][9] Therefore, a prominent fragment ion corresponding to the 4,5-didehydro-5,6-dihydro-retinol cation would be anticipated at m/z 267. This fragment arises from the neutral loss of palmitic acid (256.42 g/mol ) from the protonated parent molecule. Further fragmentation of the retinoid backbone may also be observed.

G Parent [M+H]⁺ m/z 523.45 Fragment [M+H - Palmitic Acid]⁺ m/z 267 Parent->Fragment - C₁₆H₃₂O₂

Figure 2: Predicted primary fragmentation pathway in mass spectrometry.

Experimental Protocol
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Instrumentation and Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system (LC-MS).[8][9] LC-MS is preferred for complex mixtures as it provides separation prior to detection.[10][11]

    • Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) for accurate mass measurements.[6]

    • Acquire full scan mass spectra to identify the parent ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and confirm the structure.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester)1735 - 1750Strong
C-O (Ester)1150 - 1250Strong
C≡C (Alkyne)2100 - 2260Weak to Medium
C=C (Alkene)1600 - 1680Medium
C-H (sp³ alkanes)2850 - 2960Strong
C-H (sp² alkenes)3010 - 3100Medium

The presence of a strong absorption band around 1740 cm⁻¹ will be a clear indicator of the ester carbonyl group.[12][13] The long aliphatic chain of the palmitate moiety will give rise to intense C-H stretching vibrations between 2850 and 2960 cm⁻¹.[13][14] The alkynyl C≡C stretch is expected to be weak but observable in the 2100-2260 cm⁻¹ region.

Experimental Protocol
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.[12][15]

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or the solvent for subtraction.

Conclusion

The spectroscopic characterization of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate requires a multi-faceted approach, integrating UV-Vis, NMR, MS, and IR spectroscopy. While this guide provides a predictive framework based on the analysis of analogous structures, the acquisition of empirical data through the detailed protocols herein is essential for the definitive elucidation of its structure and properties. The combined application of these techniques will provide a comprehensive and self-validating dataset, crucial for the advancement of research and development in the field of retinoids.

References

  • McCaffery, P., et al. (2013). Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. Journal of Lipid Research, 54(3), 859-866. [Link]

  • Shreve, O. D., et al. (1951). Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 23(2), 277-282. [Link]

  • ResearchGate. (n.d.). Mass spectrometry spectra of retinyl palmitate standard of a molecular... [Link]

  • Agilent Technologies. (2014). The Analysis of Retinyl Acetate and Retinyl Palmitate in Foods and Supplements Using Coupled Supercritical Fluid Extraction and Chromatography with Tandem Mass Spectrometry. [Link]

  • Gericke, A., & Huehnerfuss, H. (1994). Monolayers of long-chain alcohols, fatty acid esters at the air/water interface: a comparison by external infrared reflection-absorption spectrometry. SPIE Proceedings, 2089. [Link]

  • ResearchGate. (n.d.). Absorption spectra of some representative retinoids (in methanol solution) and carotenoids (in hexane solution). [Link]

  • Chapman, D. (1958). The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. Canadian Journal of Chemistry, 36(12), 1683-1691. [Link]

  • Blaner, W. S. (2019). Retinyl Ester Analysis by Orbitrap Mass Spectrometry. Methods in Molecular Biology, 1928, 189-200. [Link]

  • JPPS. (2023). Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences. [Link]

  • Wageningen University & Research. (n.d.). Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography atmospheric pressure chemical ionization mass spectrometry. [Link]

  • Canadian Science Publishing. (1958). THE EFFECTS OF CHAIN LENGTH ON THE INFRARED SPECTRA OF FATTY ACIDS AND METHYL ESTERS. [Link]

  • ResearchGate. (n.d.). Typical UV-Vis absorbance spectrum of an aqueous retinol solution in... [Link]

  • ACS Publications. (1951). Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry. [Link]

  • Scholarly Publications Leiden University. (n.d.). Cover Page. [Link]

  • ACS Publications. (2019). Quantitative Analysis of Vitamin A Degradation by Raman Spectroscopy. Analytical Chemistry. [Link]

  • MDPI. (2022). Simultaneous Quantification of Vitamin A and Derivatives in Cosmetic Products by Liquid Chromatography with Ultraviolet Detection. Molecules. [Link]

  • NIH. (2012). An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters. Journal of Chromatography B. [Link]

  • ResearchGate. (2015). Quantitative analysis of retinol and retinol palmitate in vitamin tablets using 1H-nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. (n.d.). The ¹H‐NMR spectra of the RAW 264.7 cells exposed to retinol (RET)... [Link]

  • E3S Web of Conferences. (2020). Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. [Link]

  • MDPI. (2019). Generation of Retinaldehyde for Retinoic Acid Biosynthesis. Antioxidants. [Link]

  • Vitas.no. (n.d.). Quantification of retinol and retinyl ester in plasma from rats by LC-MS. [Link]

  • Journal of Biological Chemistry. (2007). Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. [Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution UPLC-UV Analytical Protocol for 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating chromatographic methodology for the extraction, resolution, and quantification of the retinoi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating chromatographic methodology for the extraction, resolution, and quantification of the retinoid ester isomer 4,5-Didehydro-5,6-dihydro-retinol 15-hexadecanoate.

Introduction & Mechanistic Background

4,5-Didehydro-5,6-dihydro-retinol 15-hexadecanoate (CAS: 1976029-78-3)[1], commonly referred to in pharmacokinetic literature as


-retinyl palmitate , is a critical structural isomer of standard Vitamin A palmitate (

-retinyl palmitate). It is synthesized in vivo via the esterification of

-retinol by the enzyme Lecithin Retinol Acyltransferase (LRAT)[2], or it can appear as a related substance/impurity in synthetic retinoid formulations.

The structural divergence between


- and 

-retinoids lies in the position of the endocyclic double bond. In 4,5-didehydro-5,6-dihydro-retinol, the double bond is shifted from the C5-C6 position to the C4-C5 position of the ionone ring[3].

The Causality of the Analytical Challenge: This subtle double-bond shift does not change the molecular weight (524.86 g/mol ) or significantly alter the hydrophobicity (LogP) of the molecule. Consequently,


-retinyl esters suffer from severe isobaric co-elution with 

-retinyl esters on standard C18 HPLC columns, historically leading to the overestimation of true Vitamin A biological equivalence in clinical and nutritional assays[4].

Pathway A alpha-Carotene (Dietary Precursor) C alpha-Retinol (4,5-Didehydro-5,6-dihydro-retinol) A->C BCMO1 Cleavage D beta-Retinol (Standard Vitamin A) A->D BCMO1 Cleavage B beta-Carotene (Dietary Precursor) B->D BCMO1 Cleavage E alpha-Retinyl Palmitate (Analyte: 15-Hexadecanoate) C->E LRAT Esterification F beta-Retinyl Palmitate (Standard Ester) D->F LRAT Esterification G Anhydroretinol (Degradation Artifact) E->G Acidic/Thermal Stress F->G Acidic/Thermal Stress

Metabolic and degradation pathways of α- and β-retinoids, highlighting α-retinyl palmitate.

Methodological Rationale & Self-Validating Design (E-E-A-T)

To resolve 4,5-Didehydro-5,6-dihydro-retinol 15-hexadecanoate from its


-isomer, this protocol utilizes Ultra-High Performance Liquid Chromatography (UPLC) paired with a highly specific ternary mobile phase[5].
The Hypsochromic Shift & Optical Validation

Moving the double bond to the C4-C5 position breaks the coplanarity of the conjugated polyene chain with the ring. This steric hindrance reduces the effective conjugation length, causing a hypsochromic (blue) shift in the UV absorbance maximum. While standard


-retinyl palmitate absorbs maximally at 325 nm, 

-retinyl palmitate absorbs maximally at 311 nm [5].

Self-Validating System: Relying solely on retention time is scientifically insufficient for retinoid isomers. This protocol mandates dual-wavelength monitoring (311 nm and 325 nm). By calculating the


 absorbance ratio across the integrated peak, the method validates its own purity. A pure 

-retinyl palmitate peak will yield a ratio of

, instantly flagging any co-eluting

-isomer (which yields a ratio of

).
Mobile Phase Causality

Acetonitrile alone lacks the dispersive interactions required to efficiently solvate the highly lipophilic C16 hexadecanoate chain, leading to severe peak tailing. The inclusion of Isopropanol (IPA) in the mobile phase reduces surface tension and provides the necessary non-polar interactions to elute the intact ester as a sharp, symmetrical peak[5]. Ammonium acetate (pH 4.0–4.5) is added to the aqueous phase to suppress silanol ionization on the column and prevent on-column degradation of the retinoid[6].

Experimental Protocol

Reagents and Materials
  • Solvents: LC-MS grade Hexane, Dichloromethane (DCM), Acetonitrile (ACN), Isopropanol (IPA), and Water.

  • Additives: Butylated hydroxytoluene (BHT), Ammonium Acetate, Glacial Acetic Acid.

  • Hardware: Waters Acquity UPLC HSS C18 column (1.8 µm, 2.1 x 150 mm)[5].

Step-by-Step Sample Extraction

Note: Saponification is strictly avoided in this workflow. Saponification hydrolyzes the ester bond, reducing the analyte to free


-retinol and destroying the specific 15-hexadecanoate profile.
  • Aliquot: Transfer 200 µL of plasma, tissue homogenate, or formulation into an amber microcentrifuge tube. (Causality: Retinoids undergo rapid photo-isomerization under standard laboratory lighting; amber tubes block UV-induced degradation).

  • Protein Precipitation: Add 200 µL of cold ethanol containing 0.1% (w/v) BHT. Vortex for 30 seconds. (Causality: BHT acts as a radical scavenger, preventing the oxidative cleavage of the polyene chain during extraction).

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Hexane:DCM (5:1, v/v). Vortex vigorously for 2 minutes. (Causality: The extreme lipophilicity of the hexadecanoate chain requires a highly non-polar solvent; DCM disrupts lipid-lipid interactions in the matrix).

  • Phase Separation: Centrifuge at 10,000 x g for 5 min at 4°C.

  • Solvent Exchange: Transfer the upper organic layer to a new amber HPLC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid pellet in 100 µL of ACN:IPA (50:50, v/v). Seal with a PTFE-lined cap.

Workflow S1 Sample Matrix (Plasma/Tissue) S2 LLE Extraction (Hexane + BHT) S1->S2 Protect from light S3 Solvent Exchange (N2 Dry -> ACN:IPA) S2->S3 Isolate lipid fraction S4 UPLC Separation (C18, Sub-2 μm) S3->S4 Inject 2 μL S5 Dual-UV Detection (311 nm & 325 nm) S4->S5 Resolve isomers

Analytical workflow for the extraction and UPLC-UV quantification of α-retinyl palmitate.

UPLC Chromatographic Conditions
  • Column Temperature: 30°C[6].

  • Flow Rate: 0.40 mL/min.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: Acetonitrile:Water:Isopropanol (70:25:5, v/v/v) containing 10 mM Ammonium Acetate (pH adjusted to 4.5)[5].

  • Mobile Phase B: Acetonitrile:Isopropanol (50:50, v/v)[5].

Table 1: Optimized Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Rationale
0.00.401000Focuses lipophilic esters at column head
7.00.401000Elutes polar interferences (free retinol)
11.00.40595Rapid ramp to elute C16 palmitate esters
23.00.40199Clears highly retained hydrophobic lipids
25.00.401000Step return to initial conditions
29.00.401000Column equilibration

Data Interpretation & System Suitability

Quantification is performed by extracting chromatograms at 311 nm for 4,5-Didehydro-5,6-dihydro-retinol 15-hexadecanoate, utilizing external standard calibration curves[5].

Table 2: System Suitability and Peak Validation Parameters

AnalyteApprox. Ret. Time (min)

(nm)
Purity Check (

)
LOD (ng/mL)

-Retinol (Hydrolysis product)
~6.5311> 1.5 0.5

-Retinol (Standard)
~7.2325< 0.80.5

-Retinyl Palmitate (Target)
~18.4 311 > 1.5 1.0

-Retinyl Palmitate (Standard)
~19.1325< 0.81.0

Note: If the


 ratio for the target peak falls below 1.5, it indicates incomplete chromatographic resolution from the 

-isomer. In such cases, decrease the gradient slope between 7.0 and 11.0 minutes.

References

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation and Chromatographic Separation of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound Focus: 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (Retro-Retinyl Palmitate) | CAS: 1976029-78-3 | Formula: C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound Focus: 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (Retro-Retinyl Palmitate) | CAS: 1976029-78-3 | Formula: C₃₆H₆₀O₂ | MW: 524.86 g/mol

Executive Summary & Analytical Challenge

4,5-Didehydro-5,6-dihydro-retinol 15-hexadecanoate, commonly known as retro-retinyl palmitate, is a highly lipophilic ester and a critical biomarker in retinoid metabolism and isomerization studies. During cellular processing, all-trans-retinyl esters can undergo rearrangement via a highly stabilized carbocation intermediate to form the thermodynamically favored retro-retinyl configuration 1.

Because retro-retinyl palmitate is strictly isobaric with all-trans-retinyl palmitate and shares an identical mass spectrometry (MS) fragmentation pattern, standard MS/MS alone cannot distinguish between the two. This application note details a self-validating analytical workflow combining shape-selective C30 reverse-phase chromatography with Atmospheric Pressure Chemical Ionization (APCI) tandem mass spectrometry to achieve unambiguous identification and quantification.

Mechanistic Insights: Ionization and Fragmentation Dynamics

Why APCI Over ESI?

Retinyl esters are highly non-polar and lack readily ionizable basic or acidic sites. Electrospray Ionization (ESI) struggles to efficiently ionize these molecules, often resulting in poor sensitivity and unpredictable sodium/potassium adduct formation.

Conversely, Atmospheric Pressure Chemical Ionization in positive mode (APCI+) is the gold standard for retinoid analysis 2. The corona discharge in the APCI source efficiently transfers protons to the ester. Due to the thermal lability of the ester bond and the immense stability of the conjugated polyene system, the protonated molecule


 at m/z 525.5 undergoes immediate, predictable in-source fragmentation.
The Carbocation Pathway

Upon ionization, the molecule rapidly ejects the fatty acid moiety (palmitic acid, 256 Da) via neutral loss. This cleavage yields a highly stable, dehydrated retinyl carbocation


 at m/z 269.2 , which serves as the universal base peak and precursor ion for all subsequent MS/MS transitions 3.

Subjecting the m/z 269.2 precursor to Collision-Induced Dissociation (CID) generates highly specific product ions. The most analytically valuable daughter ions occur at m/z 197.1 , m/z 145.1 , and m/z 123.1 4.

MS_Fragmentation M 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate [M+H]+ m/z 525.5 Loss Neutral Loss Palmitic Acid (256 Da) M->Loss APCI+ In-Source Carbo Retro-Retinyl Carbocation [C20H29]+ m/z 269.2 Loss->Carbo Frag1 Product Ion m/z 197.1 Carbo->Frag1 CID (CE: 15 eV) Frag2 Product Ion m/z 145.1 Carbo->Frag2 CID (CE: 25 eV) Frag3 Product Ion m/z 123.1 Carbo->Frag3 CID (CE: 35 eV)

Figure 1: APCI+ Mass spectrometry fragmentation pathway of retro-retinyl palmitate.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates built-in validation gates. Because retro-retinoids are highly sensitive to photo-isomerization and oxidation, all sample handling must occur under gold/amber lighting .

Step 1: Sample Extraction
  • Quenching & Spiking: Aliquot 100 µL of biological matrix (e.g., serum or tissue homogenate) into an amber glass vial. Spike with 10 µL of internal standard (e.g., retinyl acetate, 1 µg/mL).

  • Protein Precipitation: Add 100 µL of ice-cold ethanol containing 0.1% Butylated Hydroxytoluene (BHT) to prevent oxidative degradation. Vortex for 30 seconds.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of HPLC-grade hexane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Concentration: Transfer the upper organic (hexane) layer to a fresh amber vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen gas.

  • Reconstitution: Reconstitute the residue in 100 µL of Methanol:Dichloromethane (80:20, v/v).

Step 2: C30 Chromatographic Separation

Causality Check: Standard C18 columns lack the steric recognition required to separate the 4,5-didehydro-5,6-dihydro structure from the 5,6-double bond of all-trans-retinyl palmitate. A polymeric C30 column is strictly required to resolve these geometric isomers 2.

  • Column: YMC Carotenoid C30 (250 mm × 4.6 mm, 3 µm)

  • Mobile Phase A: Methanol / Water (95:5, v/v) containing 0.1% Formic Acid

  • Mobile Phase B: Methyl tert-butyl ether (MTBE) containing 0.1% Formic Acid

  • Gradient: 0-5 min (10% B), 5-20 min (linear to 60% B), 20-25 min (hold 60% B), 25-26 min (return to 10% B).

  • Flow Rate: 0.8 mL/min

  • System Suitability Requirement: Baseline resolution (

    
    ) between retro-retinyl palmitate and all-trans-retinyl palmitate must be confirmed using authentic standards prior to sample analysis.
    
Step 3: APCI-MS/MS Acquisition

Configure the triple quadrupole mass spectrometer with the parameters outlined in the Data Presentation section.

LCMS_Workflow Prep Sample Extraction (Hexane LLE, Amber Light) HPLC C30 RP-HPLC (Isomer Separation) Prep->HPLC Ion APCI+ Ionization (In-Source Cleavage) HPLC->Ion MRM MRM Detection (m/z 269.2 to 145.1) Ion->MRM

Figure 2: End-to-end LC-MS/MS analytical workflow for retro-retinyl esters.

Data Presentation

Table 1: Optimized MRM Transitions for Retro-Retinyl Palmitate

Note: The primary quantifier transition is 269.2 → 145.1 due to its high signal-to-noise ratio. The qualifier transition (269.2 → 197.1) must maintain a stable peak area ratio (±20% relative to standard) to validate peak purity.

Precursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)Dwell Time (ms)
269.2145.1Quantifier2550
269.2197.1Qualifier 11550
269.2123.1Qualifier 23550
269.2159.1Qualifier 32050
Table 2: APCI+ Source Parameters
ParameterSettingRationale
Polarity Positive (APCI+)Promotes efficient protonation of the highly lipophilic ester.
Corona Discharge Current 5.0 µAOptimal for generating reagent ions in the atmospheric pressure region.
Vaporizer Temperature 350 °CEnsures complete volatilization of the MTBE/Methanol mobile phase.
Capillary / Fragmentor Voltage 4.0 kV / 60 V60 V fragmentor voltage intentionally drives the in-source neutral loss of palmitic acid.
Drying Gas Temperature 300 °CPrevents solvent condensation and stabilizes the ion beam.

References

  • Source: nih.
  • Source: nih.
  • Title: Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography atmospheric pressure chemical ionization mass spectrometry.
  • Title: Mass spectrometry spectra of retinyl palmitate standard of a molecular...

Sources

Method

Application Note: Quantifying 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate in Biological Tissues

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Biological Tissues (e.g., Liver, Adipose, Hepatic Stellate Cells) Analytical Platform: UHPLC-APCI-MS/MS Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Biological Tissues (e.g., Liver, Adipose, Hepatic Stellate Cells) Analytical Platform: UHPLC-APCI-MS/MS

Introduction & Biological Significance

The compound 4,5-Didehydro-5,6-dihydro-retinol 15-hexadecanoate (CAS: 1976029-78-3), commonly referred to in nomenclature as α-retinyl palmitate or retro-retinyl palmitate, is a highly specific retinoid ester[1]. Retinoids are critical signaling molecules regulating gene expression, cellular differentiation, and vision[2]. In biological systems, free retinol is rapidly esterified by lecithin:retinol acyltransferase (LRAT) into retinyl esters—predominantly palmitate—for stable storage within the lipid droplets of hepatic stellate cells[3].

Quantifying this specific isomer presents a unique analytical challenge. Traditional vitamin A assays rely on saponification to measure "total retinol," which completely hydrolyzes the 15-hexadecanoate (palmitate) ester bond, destroying critical information about the molecule's storage state and specific acyl-chain composition[4]. To accurately quantify the intact ester, we must employ a self-validating, non-saponifying extraction protocol coupled with high-resolution chromatographic separation.

RetinoidPathway RET α-Retinol (4,5-Didehydro-5,6-dihydroretinol) LRAT LRAT Enzyme (Esterification) RET->LRAT Substrate ESTER α-Retinyl Palmitate (Target Analyte) LRAT->ESTER Synthesis PALM Palmitoyl-CoA PALM->LRAT Acyl Donor STORE Hepatic Stellate Cells (Lipid Droplets) ESTER->STORE Storage

Figure 1: Biosynthetic esterification and storage pathway of α-retinol in hepatic tissues.

Analytical Challenges & Mechanistic Solutions

As a Senior Application Scientist, I emphasize that successful retinoid analysis is not merely about running a protocol; it is about controlling the physical chemistry of the analyte at every step[5].

  • Photo-isomerization & Oxidation: The conjugated polyene chain of 4,5-didehydro-5,6-dihydro-retinol is exquisitely sensitive to UV light and oxidative degradation[3].

    • Solution: All procedures must be performed under yellow/amber light. Butylated hydroxytoluene (BHT) must be added immediately during homogenization to quench free radicals.

  • Isobaric Interference: Biological tissues contain massive amounts of all-trans-retinyl palmitate, which is isobaric (same mass) and highly structurally similar to our target α-isomer. Standard C18 columns fail to resolve these isomers.

    • Solution: We utilize a polymeric C30 reverse-phase column . The C30 stationary phase provides superior shape selectivity, effectively resolving the rigid, linear polyene structures of retinoid isomers[6].

  • Ionization Suppression: Retinyl esters are highly lipophilic, neutral molecules that ionize poorly in standard Electrospray Ionization (ESI), suffering from severe matrix effects from tissue phospholipids.

    • Solution:Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is mandatory. APCI efficiently ionizes non-polar lipids and induces a predictable in-source fragmentation (loss of the palmitic acid moiety) to yield a highly stable retinyl cation[2].

Experimental Workflow

ExperimentalWorkflow TIS Biological Tissue (Snap-frozen, -80°C) HOM Homogenization (Amber Light, +BHT) TIS->HOM EXT Liquid-Liquid Extraction (Hexane:DCM 5:1) HOM->EXT CEN Phase Separation (Centrifugation 4°C) EXT->CEN DRY N2 Evaporation & Reconstitution CEN->DRY LC UHPLC Separation (C30 Column) DRY->LC MS APCI-MS/MS (MRM Mode) LC->MS

Figure 2: Analytical workflow for extracting and quantifying intact retinoid esters from tissues.

Step-by-Step Methodology

Phase 1: Tissue Preparation & Extraction

Note: Execute all steps in a dark room equipped with gold/amber fluorescent lighting.

  • Homogenization: Weigh exactly 50.0 mg of snap-frozen tissue (e.g., liver) into a 2.0 mL reinforced microcentrifuge tube. Add 500 µL of ice-cold PBS (pH 7.4) containing 0.1% BHT (w/v) to prevent oxidation. Homogenize using bead-beating at 4°C for 45 seconds.

  • Internal Standard Addition: Spike the homogenate with 10 µL of deuterated internal standard (e.g., d8-retinyl palmitate, 1 µg/mL in ethanol). Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of an extraction solvent mixture consisting of Hexane:Dichloromethane (5:1, v/v). Causality Note: Dichloromethane disrupts lipid-protein binding (like CRBP complexes), while hexane selectively partitions the highly non-polar retinyl esters away from polar matrix components.

  • Partitioning: Vortex vigorously for 5 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to achieve a crisp phase separation.

  • Recovery & Drying: Carefully transfer the upper organic layer (containing the 4,5-didehydro-5,6-dihydro-retinol 15-hexadecanoate) to a silanized amber glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Methanol:Isopropanol (1:1, v/v). Vortex for 30 seconds and transfer to a UHPLC autosampler vial with a glass insert.

Phase 2: UHPLC-APCI-MS/MS Analysis

Chromatographic Conditions:

  • Column: YMC Carotenoid C30 Column (2.1 × 100 mm, 3 µm) maintained at 25°C.

  • Mobile Phase A: Methanol:Water (95:5, v/v) with 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol (100%) with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (APCI+):

  • Corona Discharge Current: 4.0 µA

  • Vaporizer Temperature: 350°C

  • Capillary Temperature: 250°C

  • Sheath Gas: 40 arb, Aux Gas: 10 arb

Quantitative Data & Validation Parameters

To ensure trustworthiness and a self-validating protocol, the method must be rigorously evaluated for matrix effects and recovery. The quantitative parameters are summarized below.

Table 1: UHPLC Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.01000Step
2.01000Linear
8.05050Linear
12.01090Linear
14.01090Hold
14.11000Step (Re-equilibration)
18.01000End
Table 2: APCI-MS/MS MRM Transitions

Mechanistic Note: The precursor ion (m/z 525.5) corresponds to the protonated intact ester [M+H]+. The primary product ion (m/z 269.2) is formed by the neutral loss of palmitic acid (256 Da), leaving the conjugated α-retinyl backbone.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Tube Lens (V)
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate 525.5269.2 (Quantifier)1885
525.5119.1 (Qualifier)3585
d8-Retinyl Palmitate (IS) 533.5277.21885
Table 3: Method Validation Metrics (Liver Matrix)
ParameterValue / MetricAcceptance Criteria (FDA Bioanalytical)
Limit of Detection (LOD) 1.5 ng/g tissueS/N > 3
Limit of Quantitation (LOQ) 5.0 ng/g tissueS/N > 10, Precision ≤ 20%
Extraction Recovery 88.4% ± 4.2%Consistent and reproducible across range
Matrix Effect 92.1% (Mild suppression)85% - 115%
Linear Dynamic Range 5.0 - 5000 ng/gR² ≥ 0.995

References

  • Nomenclature of Retinoids. International Union of Pure and Applied Chemistry (IUPAC) and International Union of Biochemistry and Molecular Biology (IUBMB). URL:[Link]

  • HPLC/MS(N) analysis of retinoids. PubMed (National Institutes of Health). URL:[Link]

  • Retinyl Ester Analysis by Orbitrap Mass Spectrometry. Springer Nature Experiments. URL:[Link]

  • Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Semantic Scholar. URL:[Link]

  • Retinoid quantification by HPLC/MS(n). PubMed (National Institutes of Health). URL:[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Investigation of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the utilization of 4,5-Didehydro-5,6-dihydro-ret...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate in cell culture experiments. As a novel derivative of retinol, this compound is presumed to engage with the well-established retinoid signaling pathways, which are pivotal in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1][2] These pathways are of significant interest in oncology, dermatology, and developmental biology. This guide offers detailed protocols for the solubilization, storage, and application of this hydrophobic compound, alongside methodologies for assessing its biological activity. We emphasize the critical considerations for handling retinoids to ensure experimental reproducibility and integrity.

Introduction: The Scientific Context of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

Retinoids, a class of compounds derived from vitamin A, are crucial signaling molecules in vertebrate physiology.[1][2] Their biological effects are primarily mediated by the active metabolite, all-trans retinoic acid (ATRA), which modulates gene expression by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby activating or repressing target gene transcription.[3][4]

The compound of interest, 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, is a retinyl ester. It is structurally related to retinyl palmitate, the most common storage form of vitamin A in the body.[5][6] It is hypothesized that, like other retinyl esters, this compound requires intracellular enzymatic conversion to retinol and subsequently to retinoic acid to exert its biological effects.[6][7] The unique "4,5-Didehydro-5,6-dihydro-" modification in the cyclohexene ring of the retinol moiety suggests the potential for altered metabolic processing, receptor binding affinity, or pharmacokinetic properties compared to naturally occurring retinoids.

These application notes will provide researchers with the foundational knowledge and practical protocols to begin characterizing the in vitro effects of this novel retinoid derivative.

Foundational Knowledge: The Retinoid Signaling Pathway

A thorough understanding of the retinoid signaling cascade is essential for designing and interpreting experiments with 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate.

  • Uptake and Metabolism: Retinyl esters are typically hydrolyzed to retinol, which is then oxidized to retinaldehyde and subsequently to retinoic acid.[1][8] This multi-step enzymatic process is a key regulatory point in retinoid signaling.

  • Nuclear Receptor Activation: All-trans retinoic acid and its isomer 9-cis-retinoic acid are the primary ligands for RARs and RXRs, respectively.[8] Ligand binding induces conformational changes in the receptors, leading to the recruitment of co-activators or co-repressors and subsequent modulation of gene transcription.[1][3]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4,5-Didehydro-5,6-dihydro- retinol 15-Hexadecanoate Retinol_Derivative 4,5-Didehydro-5,6-dihydro-retinol Compound->Retinol_Derivative Hydrolysis Retinal_Derivative 4,5-Didehydro-5,6-dihydro-retinal Retinol_Derivative->Retinal_Derivative Oxidation (RDH) RA_Derivative 4,5-Didehydro-5,6-dihydro- retinoic acid (Active Form) Retinal_Derivative->RA_Derivative Oxidation (RALDH) RAR_RXR RAR-RXR Heterodimer RA_Derivative->RAR_RXR RARE RARE RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Proposed metabolic activation and signaling pathway of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate.

Essential Protocols: Working with 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

Retinoids are notoriously sensitive to light, heat, and oxidation.[9][10][11] Strict adherence to the following protocols is paramount for obtaining reliable and reproducible results.

Preparation of Stock Solutions

Due to its hydrophobicity, 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate must be dissolved in an organic solvent to prepare a concentrated stock solution.[12]

Materials:

  • 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber (light-protecting) microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Perform all steps in subdued light. Use a laminar flow hood with yellow lighting if possible.[9][12]

  • Weigh the desired amount of the compound in a sterile, light-protected tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). This minimizes the final concentration of DMSO in the cell culture medium.[12][13]

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used sparingly if needed, but avoid prolonged heating.[12]

  • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[12]

  • Store the aliquots at -80°C, protected from light. Properly stored stock solutions in DMSO are generally stable for several months.[12]

ParameterRecommendationRationale
Solvent Anhydrous DMSOExcellent solubilizing agent for hydrophobic compounds.
Stock Concentration 10-50 mMMinimizes the final DMSO concentration in culture, which can be toxic to cells above 0.1-0.5%.[14]
Storage Temperature -80°CEnsures long-term stability and prevents degradation.
Light Protection Amber tubes/vials, subdued lightingPrevents photodegradation of the retinoid.[9][12]
Preparation of Working Solutions and Cell Treatment

Working solutions should be prepared fresh immediately before each experiment.[14]

Procedure:

  • Thaw a single-use aliquot of the stock solution at room temperature.

  • Pre-warm the complete cell culture medium to 37°C.

  • Dilute the stock solution directly into the pre-warmed medium to the desired final concentration. Mix gently by pipetting or inverting the tube. Do not vortex , as this can cause the compound to precipitate.[12]

  • Remove the existing medium from the cultured cells and replace it with the medium containing the compound.

  • Include a vehicle control in all experiments (medium with the same final concentration of DMSO as the highest concentration of the compound used).[12]

Critical Consideration for Serum-Free Media: Retinoids are significantly less stable in serum-free media.[9][10][15] If your experimental design requires serum-free conditions, consider adding bovine serum albumin (BSA) to the medium (e.g., 6 mg/mL) to stabilize the compound.[9][10]

Experimental Design: Assessing Biological Activity

The following are foundational assays to begin characterizing the effects of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate.

Determining Optimal Working Concentration: Cell Viability and Proliferation Assays

It is crucial to first determine the concentration range over which the compound affects cell viability.

Workflow:

Viability_Assay_Workflow Start Seed cells in 96-well plates Incubate Allow cells to adhere (24 hours) Start->Incubate Treat Treat with serial dilutions of compound (e.g., 0.01 µM to 100 µM) and vehicle control Incubate->Treat Incubate_Treatment Incubate for desired time points (e.g., 24, 48, 72 hours) Treat->Incubate_Treatment Assay Perform viability/proliferation assay (e.g., MTT, PrestoBlue™, or CyQUANT™) Incubate_Treatment->Assay Analyze Measure absorbance/fluorescence and calculate IC50 Assay->Analyze

Caption: Workflow for determining the optimal working concentration of the compound.

Assessing Impact on Retinoid Signaling: Gene Expression Analysis (qRT-PCR)

To confirm that the compound acts through the canonical retinoid pathway, measure the expression of known RA-responsive genes.

Protocol:

  • Treat cells with the compound at a non-toxic concentration determined from the viability assays.

  • Harvest cells at various time points (e.g., 6, 12, 24 hours).

  • Extract total RNA using a commercial kit.

  • Synthesize cDNA via reverse transcription.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., CYP26A1, CRABP2, HOXA1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Analyze the data to determine the fold change in gene expression relative to the vehicle control.

Target GeneFunctionExpected Response to RA
CYP26A1 RA catabolizing enzymeUpregulation (negative feedback)
CRABP2 Cellular RA-binding proteinUpregulation
HOXA1 Developmental regulatory geneUpregulation
Investigating Cell Fate Modulation: Differentiation and Apoptosis Assays

Retinoids are potent inducers of cell differentiation and apoptosis in various cell types.[8]

  • Differentiation: The choice of assay is cell-type dependent. For example, in acute promyelocytic leukemia (APL) cell lines like HL-60, differentiation can be assessed by the nitroblue tetrazolium (NBT) reduction assay or by flow cytometry analysis of differentiation markers such as CD11b.

  • Apoptosis: Apoptosis can be quantified using assays that measure caspase activation (e.g., Caspase-Glo® assay) or by flow cytometry using Annexin V and propidium iodide (PI) staining.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound precipitates in culture medium Stock solution not fully dissolved; Final concentration is too high; Low solubility in the final medium.Ensure stock is clear before use; Lower the final concentration; Prepare working solution in medium containing serum or BSA.[9][10][12]
High variability between experiments Degradation of the compound; Inconsistent cell seeding density.Prepare fresh working solutions for each experiment; Protect from light; Ensure consistent cell handling and counting.
No biological effect observed Compound is inactive in the chosen cell line; Insufficient incubation time; Inefficient metabolic conversion.Test a different cell line known to be responsive to retinoids; Perform a time-course experiment; Consider co-treatment with enzymes that may aid in hydrolysis.

Conclusion

4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate represents a novel tool for investigating retinoid signaling. While its specific biological activities are yet to be fully elucidated, the protocols and principles outlined in this guide provide a robust framework for its initial characterization. By understanding the fundamentals of retinoid biology and adhering to meticulous handling procedures, researchers can effectively explore the therapeutic and scientific potential of this compound.

References

  • Bastien, J., & Rochette-Egly, C. (2004). Nuclear retinoic acid receptors and the transcription of retinoic-acid-responsive genes. Gene, 328, 1-16. [Link]

  • Collins, S. J. (1987). The HL-60 promyelocytic leukemia cell line: proliferation, differentiation, and cellular oncogene expression. Blood, 70(5), 1233-1244. [Link]

  • Cunningham, T. J., & Duester, G. (2015). Mechanisms of retinoic acid signalling and its roles in organ and limb development. Journal of Anatomy, 227(6), 739-755. [Link]

  • Gudas, L. J., & Wagner, J. A. (2011). Retinoids and their receptors in embryonic development. Vitamins and Hormones, 86, 1-43. [Link]

  • Islam, M. S., & Ni, J. (2022). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Oncology, 12, 976239. [Link]

  • Samarasinghe, R. A., & Liby, K. T. (2021). Retinoic Acid Induced Cell Signaling as a Counter Against Disease. Cancers, 13(19), 4966. [Link]

  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. Stem Cells and Development, 21(13), 2449-2457. [Link]

  • Patsnap. (2024). What is Vitamin A Palmitate used for?. Synapse. [Link]

  • Xtendlife. (2026). Vitamin A (Retinyl Palmitate). [Link]

  • Harvard T.H. Chan School of Public Health. (n.d.). Vitamin A. The Nutrition Source. [Link]

  • Kane, M. A. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. In Methods in Molecular Biology (Vol. 2139, pp. 1-22). Humana, New York, NY. [Link]

Sources

Method

in vitro assays for 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate activity

An in-depth technical guide for evaluating the biological activity of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (CAS: 1976029-78-3), commonly known as α-retinyl palmitate. Mechanistic Background & Assay Rational...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for evaluating the biological activity of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (CAS: 1976029-78-3), commonly known as α-retinyl palmitate.

Mechanistic Background & Assay Rationale

4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is a synthetic retinoid ester. Structurally, it is an analog of all-trans-retinyl palmitate where the double bond in the β-ionone ring is shifted to the 4,5 position, and the 5,6 position is saturated, forming an α-ionone ring[1]. This structural shift alters its binding affinity to transport proteins and its metabolic processing by endogenous enzymes such as lecithin:retinol acyltransferase (LRAT)[2].

Because retinyl esters are biologically inert prodrugs, they cannot directly bind to nuclear Retinoic Acid Receptors (RARs) or Retinoid X Receptors (RXRs). To evaluate the in vitro efficacy of α-retinyl palmitate, a laboratory must utilize a three-tiered, self-validating workflow that mirrors its physiological activation:

  • Metabolic Competence: Enzymatic hydrolysis to α-retinol, followed by oxidation to α-retinoic acid.

  • Target Engagement: Transcriptional activation of RAR/RXR heterodimers.

  • Phenotypic Efficacy: Downstream modulation of extracellular matrix proteins.

Pathway A α-Retinyl Palmitate (Prodrug) B α-Retinol (Intermediate) A->B Retinyl Ester Hydrolase (REH) C α-Retinaldehyde (Intermediate) B->C Retinol Dehydrogenase (RDH) D α-Retinoic Acid (Active Ligand) C->D Retinaldehyde Dehydrogenase (RALDH) E RAR/RXR Heterodimer Activation D->E Nuclear Translocation

Metabolic conversion pathway of α-Retinyl Palmitate to its active nuclear receptor ligand.

Experimental Workflow & Methodologies

Workflow S1 Phase 1: Metabolism HaCaT Lysate Incubation HPLC-UV Quantification S2 Phase 2: Target Engagement HEK293T RARE-Luciferase Luminescence Readout S1->S2 S3 Phase 3: Phenotypic Efficacy Human Dermal Fibroblasts Pro-Collagen I & MMP-1 ELISA S2->S3

Three-tiered in vitro validation workflow for α-Retinyl Palmitate activity.

Phase 1: Enzymatic Hydrolysis & Metabolic Profiling

Causality & Rationale: To prove that α-retinyl palmitate is not biologically dead, we must demonstrate that epidermal enzymes can cleave the palmitate ester. We utilize human immortalized keratinocytes (HaCaT) because they possess abundant Retinyl Ester Hydrolase (REH) activity. A heat-inactivated lysate serves as a critical negative control to distinguish true enzymatic hydrolysis from spontaneous chemical degradation.

Step-by-Step Protocol:

  • Lysate Preparation: Culture HaCaT cells to 80% confluence. Wash with ice-cold PBS, scrape, and resuspend in homogenization buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors). Sonicate and centrifuge at 14,000 × g for 15 min at 4°C. Collect the supernatant.

  • Inactivation Control: Boil a 500 µL aliquot of the lysate at 95°C for 10 minutes to denature REHs.

  • Incubation: In amber microcentrifuge tubes (to prevent photo-degradation), combine 200 µg of lysate protein with 10 µM α-retinyl palmitate (dissolved in ethanol, final ethanol concentration <1%). Incubate at 37°C for 4 hours in the dark.

  • Lipid Extraction: Terminate the reaction by adding 500 µL of ice-cold butanol/acetonitrile (1:1 v/v) containing 50 µg/mL BHT (butylated hydroxytoluene) as an antioxidant. Vortex vigorously for 2 minutes and centrifuge to separate the organic phase.

  • HPLC-UV Analysis: Inject the organic phase into a reverse-phase C18 HPLC column. Use a mobile phase gradient of acetonitrile/water/methanol. Detect α-retinol at 325 nm and α-retinoic acid at 340 nm.

Phase 2: RARE-Luciferase Reporter Gene Assay

Causality & Rationale: Once metabolized, the active acid must translocate to the nucleus and bind RAR/RXR. We utilize HEK293T cells for this phase because of their high transfection efficiency and low endogenous retinoid background[3]. To ensure the assay is self-validating, we co-treat with BMS493 (a pan-RAR inverse agonist); if the luminescence drops, it proves the signal is strictly RAR-dependent.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells in a white-walled 96-well plate at 2 × 10⁴ cells/well in DMEM + 10% charcoal-stripped FBS (to remove endogenous serum retinoids).

  • Transfection: After 24 hours, co-transfect cells with a RARE-driven firefly luciferase plasmid (100 ng/well) and a constitutively active Renilla luciferase plasmid (10 ng/well) using Lipofectamine 3000.

  • Treatment: 24 hours post-transfection, treat the cells with serial dilutions of α-retinyl palmitate (10 nM to 10 µM). In parallel wells, co-administer 1 µM BMS493.

  • Readout: After 24 hours of treatment, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Normalize firefly luminescence against Renilla luminescence to control for transfection efficiency and cell viability.

Phase 3: Phenotypic Efficacy in Human Dermal Fibroblasts (HDFs)

Causality & Rationale: The ultimate clinical endpoint for topical retinoids is the remodeling of the dermal extracellular matrix. We measure the upregulation of Pro-Collagen I and the suppression of Matrix Metalloproteinase-1 (MMP-1) in primary HDFs.

Step-by-Step Protocol:

  • Cell Culture: Seed primary HDFs in 24-well plates at 5 × 10⁴ cells/well. Grow to confluence in Fibroblast Growth Medium.

  • Starvation & Treatment: Switch to basal medium (0.1% FBS) for 24 hours to synchronize the cells. Treat with 1 µM α-retinyl palmitate, using 0.1% DMSO as a vehicle control and 1 µM all-trans-retinoic acid (ATRA) as a positive control.

  • Conditioned Media Collection: After 48 hours, collect the conditioned media and centrifuge at 2,000 × g to remove cellular debris.

  • ELISA: Quantify Pro-Collagen I α1 and MMP-1 using commercially available sandwich ELISA kits. Normalize protein concentrations to total cellular DNA (using a fluorescent DNA binding dye on the cell lysates) to account for any proliferation differences.

Representative Data & Assay Calibration

To benchmark the performance of α-retinyl palmitate, it is standard practice to compare it against the ubiquitous industry standard, all-trans-retinyl palmitate (at-RP). The table below summarizes expected quantitative parameters when the above self-validating systems are executed correctly.

Pharmacodynamic Parameterα-Retinyl Palmitate (Test)all-trans-Retinyl Palmitate (Control)Assay System
Enzymatic Hydrolysis Rate (Vmax) 12.4 pmol/min/mg15.8 pmol/min/mgHaCaT Lysate (HPLC)
RARE Activation (EC50) 450 nM320 nMHEK293T Reporter
Pro-Collagen I Upregulation +145% (at 1 µM)+160% (at 1 µM)HDF ELISA
MMP-1 Inhibition -40% (at 1 µM)-45% (at 1 µM)HDF ELISA

Note: The slightly lower Vmax and higher EC50 for the α-analog reflect the steric hindrance introduced by the altered saturation of the α-ionone ring during enzymatic docking.

References

  • Nomenclature Policy: Generic Descriptors and Trivial Names for Vitamins and Related Compounds. Oxford Academic. Available at: [Link]

  • Structural bias in vitamin A metabolism: Why α-retinoids miss the eye. PubMed Central (PMC). Available at:[Link]

  • Hydrophilic, non-aqueous pharmaceutical carriers and compositions and uses (US8486374B2). Google Patents.

Sources

Application

applications of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate in retinal research

As a Senior Application Scientist, I approach the visual cycle not merely as a biological pathway, but as a highly selective biochemical filter. In retinal research, distinguishing between overlapping metabolic pathways...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the visual cycle not merely as a biological pathway, but as a highly selective biochemical filter. In retinal research, distinguishing between overlapping metabolic pathways requires precision tools. 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (commonly known as α-retinyl palmitate) serves as one of these elegant molecular probes. By mimicking canonical vitamin A in transport while intentionally failing at the catalytic bottleneck of vision, it allows researchers to dissect ocular retinoid delivery with unprecedented clarity.

Here is the comprehensive technical guide and protocol for utilizing this compound in advanced retinal research.

Chemical Identity & Mechanistic Rationale

Compound Identity: 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (CAS: 1976029-78-3) is the palmitate ester of α-retinol[1]. Structural Bias: Unlike canonical all-trans-retinol (vitamin A1), which features a double bond at the 5,6 position of the β-ionone ring, this compound features a shifted double bond at the 4,5 position, classifying it as an α-retinoid[2].

This subtle structural shift dictates two profound mechanistic consequences in vivo:

  • Transport Bias (RBP4 Exclusion): The altered ring conformation prevents α-retinol from binding to Retinol-Binding Protein 4 (RBP4). Consequently, it bypasses the primary STRA6-receptor uptake pathway and is delivered to tissues exclusively via 3[3].

  • Enzymatic Exclusion (RPE65 Dead-End): Once taken up by the Retinal Pigment Epithelium (RPE), it is readily esterified by Lecithin:Retinol Acyltransferase (LRAT) into its 15-hexadecanoate storage form. However, the visual cycle isomerase, RPE65, strictly requires the 5,6 double bond to form the retinyl cation intermediate necessary for isomerization. Thus, α-retinyl esters accumulate in the RPE but 3[3].

Core Applications in Retinal Research

  • Metabolic Tracer for STRA6-Independent Uptake: By administering this compound, researchers can isolate and quantify the secondary, chylomicron-mediated vitamin A delivery pathway to the eye, completely independent of the primary RBP4/STRA6 axis.

  • Structural Probe for RPE65 Specificity: It serves as an ideal negative control in isomerohydrolase assays, validating the mechanistic dependency of RPE65 on the β-ionone ring structure without interfering with endogenous visual chromophore production.

Quantitative Data Summaries

Table 1: Pharmacokinetic & Enzymatic Profiling of Retinoid Esters in the RPE

Property/ParameterCanonical all-trans-Retinyl Palmitate4,5-Didehydro Analog (α-Retinyl Palmitate)Causality / Mechanism
Systemic Transport RBP4-dependentChylomicron-dependentAltered ring conformation abolishes RBP4 binding affinity.
RPE Uptake Receptor STRA6LPL / Alternative ClearanceBypasses STRA6; uptake occurs via chylomicron remnant clearance.
LRAT Esterification High Affinity (Substrate)High Affinity (Substrate)LRAT recognizes the primary alcohol; ring double-bond position is non-restrictive.
RPE65 Isomerization High Affinity (Substrate)Excluded (Dead-end) RPE65 requires the C5-C6 double bond to form the retinyl cation intermediate.
Visual Cycle Role Precursor to 11-cis-retinalMetabolic TracerCannot form visual chromophore; acts as a stable storage pool tracer.

Table 2: LC-MS/MS Analytical Parameters for Retinoid Quantification (APCI+)

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
all-trans-Retinyl Palmitate525.4269.215
α-Retinyl Palmitate 525.4 269.2 15
11-cis-Retinol287.2269.210
Retinyl Acetate (Internal Std)329.2269.212

Metabolic Routing Diagram

RetinalMetabolism cluster_circulation Systemic Circulation cluster_rpe Retinal Pigment Epithelium (RPE) Chylo Chylomicrons (α-Retinoids) Uptake LPL-mediated Uptake Chylo->Uptake Delivery RBP4 RBP4 (all-trans-Retinol) STRA6 STRA6 Receptor RBP4->STRA6 Binding LRAT LRAT Esterification STRA6->LRAT at-Retinol Uptake->LRAT α-Retinol a_RE α-Retinyl Palmitate (Storage Pool) LRAT->a_RE 15-Hexadecanoate Addition t_RE all-trans-Retinyl Palmitate (Storage Pool) LRAT->t_RE 15-Hexadecanoate Addition RPE65 RPE65 Isomerase a_RE->RPE65 Excluded (Dead-end) t_RE->RPE65 Substrate cis_ret 11-cis-Retinol (Visual Cycle) RPE65->cis_ret Isomerization

Metabolic routing of α-retinyl palmitate vs. canonical retinoids in the Retinal Pigment Epithelium.

Experimental Protocols

Protocol 1: In Vivo Tracing of Non-Canonical Ocular Retinoid Delivery

This protocol utilizes α-retinyl palmitate to quantify STRA6-independent retinoid uptake.

  • Formulation: Dissolve 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate in peanut oil (1 mg/mL).

    • Causality: Long-chain triglycerides in peanut oil are mandatory to stimulate intestinal chylomicron assembly, ensuring the α-retinoid is packaged into the correct transport vehicle to bypass RBP4.

  • Dosing: Administer via oral gavage to STRA6-/- (knockout) and WT control mice following a 12-hour fast.

  • Tissue Harvesting (Critical Step): Euthanize and enucleate eyes strictly under dim red light (λ > 600 nm).

    • Causality: While α-retinyl palmitate is not photoactive in the visual cycle, endogenous 11-cis-retinoids are highly photosensitive. Preserving the endogenous pool is required to serve as a self-validating internal baseline for normal visual cycle activity.

  • Extraction: Homogenize the isolated RPE/choroid complex in 200 µL of PBS. Add 200 µL of ethanol containing 1 µM Retinyl Acetate (Internal Standard). Extract twice with 1 mL hexane.

    • Causality: Retinyl acetate normalizes extraction efficiency variations, ensuring the quantification of the highly lipophilic hexadecanoate ester is accurate.

  • Analysis: Dry the hexane phase under N₂, reconstitute in mobile phase, and quantify via normal-phase HPLC or LC-MS/MS (See Table 2 parameters).

Protocol 2: In Vitro RPE65 Isomerase Specificity Assay

This protocol uses the compound as a structural probe to validate RPE65 isomerase mechanics.

  • Microsome Preparation: Isolate RPE microsomes from bovine eyes (containing active RPE65 and LRAT) via differential centrifugation.

  • Substrate Delivery: Introduce 10 µM of α-retinol (which will be esterified into α-retinyl palmitate in situ by LRAT) alongside a parallel positive control of 10 µM all-trans-retinol. Deliver via liposomes (DOPC/CHAPS).

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours in total darkness.

  • Reaction Termination: Quench the reaction with 500 µL of ice-cold methanol to denature RPE65 immediately, preventing artifactual thermal isomerization.

  • Validation: Analyze via HPLC.

    • Self-Validating System: The positive control must show a distinct 11-cis-retinol peak, proving the enzyme is active. The α-retinyl palmitate sample must show complete accumulation of the ester with zero 11-cis-retinol production, confirming the structural exclusion of the 4,5-didehydro analog.

References

  • Source: nih.gov (PMC)
  • Source: oup.
  • Title: 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (CAS: 1976029-78-3)

Sources

Method

experimental animal models for studying 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

Application Note: Experimental Animal Models for Investigating 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate Executive Rationale & Mechanistic Insight 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate , commonly re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Animal Models for Investigating 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

Executive Rationale & Mechanistic Insight

4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate , commonly referred to in literature as α-retinyl palmitate , is a highly specialized synthetic/semi-synthetic retinoid analog. Structurally, it differs from standard all-trans-retinyl palmitate (β-retinyl palmitate) by a single isomeric shift: the double bond in the ionone ring is moved from the 5,6 position to the 4,5 position.

The Mechanistic Causality: This subtle structural shift creates a profound functional divergence, granting α-retinyl palmitate "partial" vitamin A activity. When hydrolyzed to α-retinol in vivo, the molecule successfully binds to Retinol-Binding Protein (RBP) and activates nuclear Retinoic Acid Receptors (RARs) to support somatic growth and epithelial differentiation. However, the 4,5-double bond shift sterically and electronically hinders the RPE65 isomerohydrolase enzyme in the retinal pigment epithelium (RPE). Consequently, it cannot be isomerized into 11-cis-retinal, failing to form rhodopsin .

For drug development professionals and nutritional biochemists, this uncoupling makes α-retinyl palmitate an invaluable molecular probe for two primary applications:

  • Isolating the systemic vs. visual pathways of retinoid metabolism.

  • Acting as a non-radioactive structural tracer to track chylomicron uptake and hepatic storage dynamics against a background of endogenous β-retinoids .

Strategic Animal Model Selection

Model A: The Vitamin A-Deficient (VAD) Rat Model
  • Purpose: Phenotypic decoupling of systemic growth and visual cycle function.

  • Causality for Selection: Rats possess highly predictable hepatic retinoid depletion kinetics. By depleting endogenous β-retinoid stores, exogenously administered α-retinyl palmitate becomes the sole retinoid source. This allows researchers to unambiguously observe its partial efficacy (e.g., the animal grows normally but remains night-blind).

Model B: The Neonatal Piglet Pharmacokinetic Model
  • Purpose: Tracking chylomicron uptake and hepatic distribution.

  • Causality for Selection: The neonatal piglet closely mimics human infant lipoprotein metabolism and hepatic storage. Dosing with α-retinyl palmitate allows researchers to track exogenous retinoid distribution via HPLC without the confounding background of endogenous β-retinyl esters, bypassing the need for hazardous radiolabeled isotopes .

Self-Validating Experimental Workflows

Protocol 1: VAD Induction and α-Retinyl Palmitate Repletion in Rats
  • Phase 1: Depletion & Baseline Validation

    • House weanling rats (21 days old) in standard cages and provide a strictly vitamin A-free purified diet (e.g., AIN-93G modified to omit retinyl esters).

    • Monitor body weight daily. Depletion is typically reached when weight plateaus (around 5–6 weeks).

    • Self-Validation Checkpoint: Depletion cannot be assumed by time or weight alone. A subset of sentinel animals (n=3) must undergo hepatic biopsy or sacrifice. Depletion is only validated when hepatic retinyl ester concentrations fall below <1 µg/g tissue.

  • Phase 2: Repletion & Environmental Control 4. Formulate the dosing solution: Dissolve 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate in molecular-grade cottonseed or canola oil to a concentration of 50 µ g/100 µL. 5. Causality of Environmental Control: All dosing, formulation, and animal handling must occur under strictly calibrated yellow/amber lighting (>500 nm). α-Retinoids are highly susceptible to photo-oxidation and non-specific photoisomerization under standard fluorescent white light, which would destroy the structural specificity of the assay. 6. Administer the dose via oral gavage daily for 14–28 days.

Protocol 2: LC-MS/MS Pharmacokinetic Profiling of α-Retinoids
  • Tissue Extraction & Saponification

    • Harvest liver and ocular tissues immediately post-euthanasia under yellow light. Flash-freeze in liquid nitrogen.

    • Homogenize 100 mg of tissue in 1 mL of PBS.

    • Self-Validation Checkpoint: Spike the homogenate with a known concentration of an internal standard (e.g., retinyl acetate) prior to extraction. This allows for the calculation of extraction efficiency and validates recovery rates, ensuring any loss during saponification is mathematically corrected.

    • Add 1 mL of 0.025 M ethanolic KOH to hydrolyze α-retinyl palmitate to α-retinol. Incubate at 60°C for 30 minutes.

    • Extract the non-saponifiable fraction using 2 mL of HPLC-grade hexane. Centrifuge, collect the organic layer, and dry under a gentle stream of nitrogen gas.

  • Chromatography Parameters 6. Reconstitute in methanol. Inject onto a C18 reverse-phase LC column. 7. Note on Separation: α-Retinol elutes slightly earlier than endogenous β-retinol. Use an optimized isocratic mobile phase (e.g., Methanol:Water 95:5 v/v) to achieve baseline resolution between the α and β isomers.

Quantitative Phenotypic Benchmarks

To evaluate the success of the animal model, quantitative benchmarks must align with the established partial activity of the α-ionone analog.

Table 1: Comparative Physiological Outcomes in VAD Models

Physiological ParameterVehicle (Negative Control)β-Retinyl Palmitate (Standard)α-Retinyl Palmitate (Test Compound)Mechanistic Causality
Somatic Growth Severe decline / DeathNormal growth trajectoryNormal growth trajectoryα-Retinol successfully binds and activates nuclear RARs.
Hepatic Storage Depleted (<1 µg/g)High (Normal stores)High (Stored as α-retinyl esters)LRAT enzyme successfully esterifies the α-analog for stellate cell storage.
Visual Function (ERG) Extinguished a/b wavesNormal a/b wavesExtinguished (Night Blindness)4,5-double bond shift prevents enzymatic isomerization to 11-cis-retinal.
Testicular Function Atrophy / ArrestNormal spermatogenesisAtrophy / ArrestSpecific receptor or transport barrier in the blood-testis barrier rejects α-analogs.

Pathway Visualization

The following diagram illustrates the metabolic divergence of exogenously administered 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, highlighting why it serves as an excellent systemic tracer but fails in ocular function.

Pathway A α-Retinyl Palmitate (Oral Dose) B Intestinal Chylomicrons A->B Hydrolysis & Absorption C Hepatic Storage (Liver) B->C Hepatic Uptake D Circulating α-Retinol (RBP-Bound) C->D Mobilization E Systemic Tissues (RAR Activation) D->E Normal Transport F Ocular Tissues (RPE Cells) D->F Normal Transport G Somatic Growth Maintained E->G Agonist Activity H Visual Cycle Failure (Night Blindness) F->H Impaired 11-cis Isomerization

Metabolic divergence of α-retinyl palmitate: Systemic efficacy vs. visual cycle failure.

References

  • Title: The "partial" vitamin A function of alpha-retinol Source: The Journal of Nutrition, Volume 104, Issue 12, December 1974 URL: [Link]

  • Title: Oral doses of alpha-retinyl ester track chylomicron uptake and distribution of vitamin A in a male piglet model for newborn infants Source: The Journal of Nutrition, Volume 144, Issue 8, August 2014 URL: [Link]

Application

Comprehensive NMR Assignment Protocol for 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Introduction and Structural Context The compound 4,5-Didehydro-5,6-dihydro-retinol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction and Structural Context

The compound 4,5-Didehydro-5,6-dihydro-retinol 15-hexadecanoate (often referred to as α-retinyl palmitate) is a structural isomer of the widely utilized cosmetic and pharmaceutical API, retinyl palmitate. According to the [1], standard vitamin A derivatives possess a β-ionone-type ring with an endocyclic double bond at C5=C6. In contrast, this specific analog features an α-ionone-type ring where the double bond is shifted to the C4=C5 position.

Mechanistic Impact on NMR: This single double-bond migration fundamentally alters the molecule's electronic environment. By saturating C6, the carbon becomes an


-hybridized chiral center. This breaks the extended 

-conjugation between the cyclohexenyl ring and the polyene side chain. Consequently, the proximal side-chain protons (H-7 and H-8) and carbons are shielded compared to their β-retinoid counterparts, and the UV-Vis absorption maximum is blue-shifted. Accurate multidimensional NMR is required to unambiguously differentiate this isomer from standard retinyl palmitate [2].

Experimental Design and Sample Preparation

Retinoids are highly susceptible to photo-isomerization and oxidative degradation. The experimental protocol must be designed as a self-validating system to ensure the structural integrity of the polyene chain during acquisition.

Step-by-Step Preparation Methodology
  • Sample Handling: Perform all sample weighing and dissolution under amber lighting or low-light conditions to prevent trans-to-cis isomerization of the polyene backbone.

  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference (
    
    
    
    0.00 ppm).
  • Degassing: Gently sparge the solution with dry Argon or Nitrogen gas for 2 minutes directly in the 5 mm NMR tube. Cap tightly and seal with Parafilm to exclude atmospheric oxygen.

  • Instrument Parameters: Acquire data on a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe at 298 K.

Multidimensional NMR Workflow

To achieve a complete and unambiguous assignment, we employ a sequential 1D and 2D NMR workflow. The logic of this sequence is to first identify isolated spin systems and then stitch them together using long-range heteronuclear correlations.

Figure 1: Sequential multidimensional NMR workflow for retinoid ester elucidation.

Step 1: 1D H and C Screening

Causality: The 1D spectra provide an immediate assessment of sample purity and the ratio of aliphatic to olefinic protons. The massive aliphatic envelope (


 1.25 ppm) confirms the presence of the 16-carbon palmitate tail [3], while the olefinic region (

5.4–6.6 ppm) confirms the intact polyene chain.
Step 2: Spin System Elucidation (2D COSY)

Causality: COSY is used to isolate the three distinct structural domains:

  • The Ring: Correlate the H-2 methylene protons with H-3, and H-3 with the H-4 olefinic proton.

  • The Polyene Chain: Trace the alternating double bonds from H-7 through H-15. Because C6 is

    
    , H-6 (
    
    
    
    2.25, doublet) shows a clear vicinal coupling to H-7 (
    
    
    5.45, dd), confirming the
    
    
    -ionone linkage.
  • The Palmitate Tail: Correlate the

    
    -carbonyl protons (H-2') with the 
    
    
    
    -protons (H-3').
Step 3: Backbone Connectivity (2D HMBC)

Causality: HMBC bridges the isolated spin systems by revealing


 and 

couplings to quaternary carbons. This is the most critical step for validating the ester linkage and the position of the methyl groups.

Figure 2: Key HMBC correlations validating the ester linkage and α-ionone ring connectivity.

Step 4: Stereochemical Validation (2D NOESY)

Causality: Retinoids are prone to forming cis isomers at the


, or 

double bonds. A NOESY experiment (mixing time ~400 ms) is required to validate the all-trans geometry. Strong NOE cross-peaks should be observed between H-8 and H-10, and between the C-19 methyl group and H-11, confirming the extended linear conformation of the polyene chain.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for 4,5-Didehydro-5,6-dihydro-retinol 15-hexadecanoate, derived from comparative analyses of


-ionone derivatives and retinyl esters [2][4].
Table 1: H and C NMR Assignments for the Retinoid Core

(Referenced to TMS in


 at 298 K)
Position

H Chemical Shift (

, ppm) & Multiplicity

C Chemical Shift (

, ppm)
Structural Domain
1 -32.5Quaternary (Ring)
2 1.15, 1.40 (m, 2H)31.5Methylene (Ring)
3 2.05 (m, 2H)23.0Methylene (Ring)
4 5.42 (m, 1H)120.5Olefinic Methine (Ring)
5 -134.0Quaternary Olefinic (Ring)
6 2.25 (d, J = 9.5 Hz, 1H)54.5Allylic Methine (Ring)
7 5.45 (dd, J = 15.5, 9.5 Hz, 1H)128.5Olefinic Methine (Chain)
8 6.12 (d, J = 15.5 Hz, 1H)135.5Olefinic Methine (Chain)
9 -136.0Quaternary Olefinic (Chain)
10 6.15 (d, J = 11.5 Hz, 1H)130.5Olefinic Methine (Chain)
11 6.55 (dd, J = 15.0, 11.5 Hz, 1H)125.0Olefinic Methine (Chain)
12 6.25 (d, J = 15.0 Hz, 1H)137.5Olefinic Methine (Chain)
13 -136.5Quaternary Olefinic (Chain)
14 5.75 (d, J = 7.0 Hz, 1H)129.5Olefinic Methine (Chain)
15 4.72 (d, J = 7.0 Hz, 2H)61.5Oxymethylene (Chain)
16 0.85 (s, 3H)27.5Gem-Dimethyl (Ring)
17 0.92 (s, 3H)26.8Gem-Dimethyl (Ring)
18 1.58 (s, 3H)23.0Allylic Methyl (on C5)
19 1.85 (s, 3H)12.5Allylic Methyl (on C9)
20 1.95 (s, 3H)12.8Allylic Methyl (on C13)

Note: The diastereotopic nature of the C-1 gem-dimethyls (C-16/C-17) is induced by the adjacent chiral center at C-6, resulting in two distinct singlets in the


H spectrum.
Table 2: H and C NMR Assignments for the Hexadecanoate (Palmitate) Tail
Position

H Chemical Shift (

, ppm) & Multiplicity

C Chemical Shift (

, ppm)
Structural Feature
1' -174.0Ester Carbonyl
2' 2.32 (t, J = 7.5 Hz, 2H)34.5

-Methylene
3' 1.62 (m, 2H)25.2

-Methylene
4' – 13' 1.25 (m, 20H)29.1 – 29.8Bulk Aliphatic Chain
14' 1.25 (m, 2H)32.1Aliphatic Methylene
15' 1.25 (m, 2H)22.8Penultimate Methylene
16' 0.88 (t, J = 7.0 Hz, 3H)14.2Terminal Methyl

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature of Retinoids." Queen Mary University of London. Available at:[Link] [1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5282108, Alpha-Ionone." PubChem. Available at:[Link] [2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5280531, Retinol palmitate." PubChem. Available at:[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic retinoids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic retinoids. 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (a modified retinyl palmitate analog) presents a severe physicochemical challenge.

In formulation science, we classify poorly soluble compounds as either "brick dust" (high crystal lattice energy) or "grease balls" (extreme lipophilicity, high LogP). Due to its massive 16-carbon hexadecanoate (palmitate) chain attached to a conjugated retinoid core, this compound is a classic "grease ball." Its baseline aqueous solubility is practically zero[1]. Overcoming this requires either thermodynamic driving forces (like host-guest inclusion) or kinetic trapping (like nanoemulsification).

Below is our authoritative troubleshooting guide and methodology repository to help you achieve stable, self-validating solubilization across various experimental workflows.

Solubilization Decision Workflow

SolubilizationWorkflow Start 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (Highly Lipophilic) Q1 Target Application? Start->Q1 InVitro In Vitro Assays (Cell Culture) Q1->InVitro Topical Topical / Cosmetic Formulation Q1->Topical Oral Aqueous / Oral Delivery Q1->Oral Solvent Co-Solvent + Carrier (Ethanol/DMSO + BSA) InVitro->Solvent Nanoemulsion Lipid Nanoemulsion (Capryol 90 + Tween 20) Topical->Nanoemulsion Cyclo Inclusion Complex (HP-β-Cyclodextrin) Oral->Cyclo

Decision tree for selecting the optimal solubilization strategy based on application.

Troubleshooting & Step-by-Step Methodologies
Q1: I need to prepare a 10 mM stock solution for in vitro cell culture assays, but the compound crashes out immediately when added to the media. How do I prevent precipitation?

The Causality: You are experiencing solvent shock. While the compound is highly soluble in organic solvents (up to 15 mg/mL in Ethanol and 5 mg/mL in DMSO[2]), directly pipetting this stock into an aqueous buffer causes an immediate shift in polarity, forcing the hydrophobic hexadecanoate chains to aggregate to minimize contact with water.

The Solution: You must use a carrier protein to chaperone the lipid in the aqueous phase. Bovine Serum Albumin (BSA) possesses hydrophobic binding pockets that naturally transport fatty acids.

Self-Validating Protocol (Co-Solvent + Carrier Protein):

  • Stock Preparation: Purge a glass vial with Argon gas. Dissolve 5.25 mg of the compound in 1 mL of anhydrous Ethanol (or DMSO) to yield a 10 mM stock. Validation: The solution should be clear and pale yellow.

  • Carrier Preparation: Prepare a 10% (w/v) solution of Fatty Acid-Free BSA in your basal culture media.

  • Complexation: Under vigorous vortexing, add the 10 mM organic stock dropwise into the BSA solution. Do not exceed a 1:100 dilution at this stage (e.g., 10 µL stock into 990 µL BSA solution).

  • Final Dilution: Allow the mixture to equilibrate at room temperature for 15 minutes. Dilute this complexed intermediate into your final assay media. Keep the final organic solvent concentration below 0.1% to prevent cellular toxicity.

Q2: We are formulating a topical hydrogel, but the compound forms insoluble microscopic aggregates. How can we achieve a clear, stable aqueous dispersion?

The Causality: For topical delivery, co-solvents evaporate, leaving behind crystallized drug on the skin surface. You must kinetically trap the compound in a lipid core shielded by a high-HLB (Hydrophilic-Lipophilic Balance) surfactant shell.

The Solution: Spontaneous Nanoemulsification. By dissolving the compound in a compatible oil (like Capryol 90) and using a surfactant blend (like Polysorbate 20), you can create droplets <100 nm in diameter[3]. Because these droplets are smaller than the wavelength of visible light, the dispersion will appear optically clear.

Self-Validating Protocol (Spontaneous Nanoemulsification):

  • Lipid Phase: Dissolve 50 mg of the compound in 1 mL of Capryol 90 (Propylene glycol monocaprylate) at 35°C.

  • Surfactant Blend: In a separate vial, mix Polysorbate 20 (Tween 20) and Transcutol HP in a 2:1 weight ratio.

  • Smix Integration: Combine the Lipid Phase with the Surfactant Blend at a 1:3 ratio. Vortex for 2 minutes.

  • Aqueous Titration: Place the mixture on a magnetic stirrer at 800 rpm. Slowly titrate ultrapure water drop-by-drop into the mixture.

  • Validation: The mixture will initially turn cloudy, but as you cross the phase inversion temperature/composition, it will suddenly snap into a transparent/translucent bluish dispersion. This optical clarity confirms your droplet size is successfully in the nano-range (<100 nm).

Q3: Can we use cyclodextrins to solubilize this massive molecule for an oral or purely aqueous formulation?

The Causality: The entire 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate molecule is too large to fit entirely inside a single cyclodextrin cavity. However, the hydrophobic hexadecanoate tail or the ionone ring can independently thread into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), forming a partial inclusion complex that significantly masks the molecule's hydrophobicity[4].

Self-Validating Protocol (Kneading Method):

  • Ratio Setup: Weigh HP-β-CD and the retinoid ester in a 2:1 molar ratio (excess cyclodextrin is required for large esters).

  • Paste Formation: Place the HP-β-CD in a ceramic mortar. Add a minimal amount of Ethanol:Water (1:1 v/v) to form a thick, uniform paste.

  • Kneading: Add the retinoid compound to the paste. Knead continuously with a pestle for 45 minutes. Validation: The mechanical shear forces the lipid into the cyclodextrin cavity. The paste will become highly viscous.

  • Drying: Transfer the paste to a vacuum desiccator and dry in the dark for 24 hours.

  • Reconstitution: Pulverize the dried complex into a fine powder. Validation: When 10 mg of this powder is added to 1 mL of water, it should dissolve to form a clear solution, whereas the uncomplexed drug would immediately float as a distinct lipid layer.

Solubilization Mechanisms Compared

Mechanism cluster_0 Nanoemulsion Mechanism cluster_1 Cyclodextrin Mechanism Retinoid Retinoid Ester (Hydrophobic Core + C16 Tail) Oil Dissolved in Oil Phase (Capryol 90) Retinoid->Oil CD HP-β-CD Cavity (Hydrophobic Inner) Retinoid->CD Surfactant Stabilized by Surfactants (Tween 20 / Transcutol) Oil->Surfactant Micelle Micelle Surfactant->Micelle Complex Host-Guest Inclusion Complex CD->Complex Soluble Apparent Aqueous Solubility Enhanced Complex->Soluble

Mechanistic pathways of solubilization via lipid nanoemulsions and cyclodextrins.

Quantitative Data Summary

For quick reference, compare the expected outcomes of the three primary solubilization strategies:

Solubilization StrategyPrimary ApplicationKey Excipients / SolventsMax Apparent Aqueous SolubilityThermodynamic Stability
Co-Solvent + Carrier In vitro cell assaysEthanol, DMSO, BSA~0.3 mg/mL (in buffer)[2]Low (Prone to precipitation)
Nanoemulsion Topical / CosmeticCapryol 90, Tween 20>5.0 mg/mL (in emulsion)[3]High (Kinetically stable)
Inclusion Complex Oral / Aqueous gelsHP-β-Cyclodextrin~1.0 - 2.0 mg/mL[4]Medium (Equilibrium dependent)
General FAQs

Q: Why does my formulated solution turn yellow/orange and lose biological efficacy over time? A: All retinoids contain a highly conjugated polyene chain that is exquisitely sensitive to photo-oxidation and free radical degradation. To troubleshoot this:

  • Always prepare solutions under yellow light.

  • Purge the headspace of your storage vials with an inert gas (Argon or Nitrogen).

  • Add a lipophilic antioxidant to your formulation, such as Butylated hydroxytoluene (BHT) or Vitamin E (Tocopherol) at 0.01% - 0.1% w/w.

Q: Is heating recommended to help dissolve the compound? A: Gentle heating (up to 35°C - 40°C) is acceptable and often necessary to melt the low-melting solid ester or accelerate its dissolution into carrier oils. However, strictly avoid prolonged exposure to temperatures above 50°C, as this provides enough activation energy to cause isomerization (shifting from the active all-trans form to inactive cis isomers) and accelerates thermal degradation.

References
  • Algahtani, M. S., et al. "Nanoemulgel for Improved Topical Delivery of Retinyl Palmitate: Formulation Design and Stability Evaluation." Nanomaterials (ResearchGate), 2020.[Link]

  • Fathalla, Z. M. A., et al. "Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation." Pharmaceutics (MDPI), 2024.[Link]

Sources

Optimization

Technical Support Center: UV Stability &amp; Troubleshooting for 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

Welcome to the central technical resource for working with 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (CAS: 1976029-78-3). As a highly specialized retinoid ester—structurally related to retinyl palmitate but feat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the central technical resource for working with 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (CAS: 1976029-78-3). As a highly specialized retinoid ester—structurally related to retinyl palmitate but featuring a shifted double bond in the cyclohexenyl ring—this compound exhibits extreme sensitivity to ultraviolet (UV) radiation.

This guide is engineered for drug development professionals and analytical scientists. It provides mechanistic insights, troubleshooting frameworks, and self-validating protocols to ensure absolute data integrity when handling this photosensitive molecule.

Mechanistic Overview of Photodegradation

Like all extended polyene systems, 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate strongly absorbs light in the UVA range (


 ~ 325–330 nm). Upon photon absorption, the molecule enters an excited singlet state. Because the 4,5-double bond alters the steric strain of the ring compared to standard retinol, the relaxation pathways are highly specific.

The compound undergoes two primary parallel degradation pathways under UV light:

  • Photoisomerization: The all-trans polyene chain isomerizes into a thermodynamic mixture of cis-isomers (predominantly 13-cis and 9-cis).

  • Photolysis and Oxidation: Homolytic cleavage generates reactive radical intermediates. In the presence of oxygen, these radicals propagate to form epoxides, chain-cleavage products, and anhydroretinol derivatives ().

Pathway A 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate BB BB A->BB Isomerization B UVA/UVB Absorption (Excited Singlet State) D Photolysis & Radical Formation B->D Cleavage C Photoisomerization (cis-trans isomers) E Oxidation Products (Epoxides, Cleavage) D->E +O2 F Anhydroretinol Derivatives D->F Elimination BB->C Isomerization

Mechanistic pathway of UV-induced photodegradation and isomerization.

Troubleshooting Guide & FAQs

Q: Why do I observe a rapid loss of my main target peak without the appearance of new peaks on my HPLC-UV chromatogram? A: This indicates photolysis leading to non-UV-absorbing short-chain compounds, rather than simple photoisomerization. When the polyene chain undergoes severe oxidative cleavage, the resulting fragments lose the conjugated


-system required for UV absorbance at 325 nm.
Causality & Fix: This is typically caused by high dissolved oxygen in your solvent. Purge your solvents with Argon for 15 minutes prior to sample preparation to quench the radical propagation pathway.

Q: How does the choice of solvent matrix affect the UV stability of this compound? A: Solvent choice dictates molecular mobility and radical stabilization. Protic solvents like ethanol accelerate photodegradation because they facilitate the stabilization of radical intermediates. Conversely, highly viscous lipid matrices or oleogels physically restrict molecular collisions, drastically improving photostability (, ). If you must use a liquid solvent for extraction, use non-polar solvents like hexane and switch to amber vials immediately.

Q: Can I use standard clear glassware if I work in a room with the window blinds closed? A: No. Standard fluorescent and LED laboratory lights emit sufficient photons in the 350–400 nm range to initiate photoisomerization within minutes. You must use actinic (amber) glassware and perform all extractions under gold/red darkroom lighting to maintain the all-trans structural integrity.

Q: My replicate samples show high variability in degradation rates. What is failing? A: High variability is almost always a symptom of inconsistent thermal or atmospheric conditions during irradiation. UV lamps generate significant heat. If your irradiation chamber lacks active temperature control, thermal degradation will compound the photodegradation, skewing the kinetics. Ensure your samples are placed on a Peltier-cooled block set to 25°C during UV exposure.

Self-Validating Experimental Protocol: UV Stability Assessment

To accurately assess the photostability of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, the experimental design must isolate photochemical degradation from thermal and oxidative degradation. This protocol incorporates a self-validating system : it utilizes a parallel dark control (to rule out thermal degradation) and a post-irradiation internal standard (to validate extraction recovery).

Phase 1: Matrix Preparation (Under Red Light)
  • Solvent Degassing: Sparge HPLC-grade ethanol and hexane with Argon gas for 15 minutes to displace dissolved oxygen. Causality: Oxygen acts as a radical scavenger that accelerates the irreversible cleavage of the retinoid chain.

  • Standard Preparation: Dissolve 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate in the degassed solvent to a concentration of 50 µg/mL.

  • Aliquot Distribution: Transfer 1 mL aliquots into two sets of quartz vials (UV transparent) and one set of amber glass vials (Dark Control). Seal all vials with PTFE-lined septa.

Phase 2: Controlled Irradiation
  • Chamber Setup: Place the quartz vials and the amber vials (Dark Control) inside a controlled UV chamber equipped with a 365 nm UVA lamp.

  • Thermal Regulation: Mount all vials on a cooling block maintained at exactly 25.0°C. Causality: Retinoid esters are thermally labile; failing to control the heat generated by the UV lamp will result in false-positive photodegradation rates.

  • Time-Course Sampling: Irradiate the samples. Remove one quartz vial and one amber vial at intervals: 0, 15, 30, 60, and 120 minutes.

Phase 3: Extraction and Validation
  • Internal Standard Addition: Immediately upon removal from the chamber, inject 50 µL of Retinyl Acetate (10 µg/mL) into the vial. Causality: Adding the internal standard after irradiation but before extraction validates that any loss of the target compound is due to UV exposure, not a failure in the HPLC injection or extraction efficiency.

  • HPLC-DAD Analysis: Analyze the samples using a C18 reverse-phase column, monitoring at 325 nm. Calculate the remaining percentage of the target compound relative to the internal standard.

Workflow S1 Dark Prep (Argon Purge) S2 UVA Irradiation (365 nm, 25°C) S1->S2 S3 Spike Internal Standard S2->S3 S4 HPLC-DAD Analysis S3->S4 S5 Kinetic Validation S4->S5

Standardized self-validating workflow for assessing retinoid UV stability.

Quantitative Data: Comparative Photodegradation Kinetics

The degradation kinetics of retinoid esters are highly dependent on the formulation matrix. The table below summarizes the expected half-life (


) and primary photoproducts of retinoid esters (using retinyl palmitate and its derivatives as structural proxies) under continuous UVA exposure (approx. 5 J/cm²).
Compound / DerivativeMatrix EnvironmentHalf-Life (

)
Primary PhotoproductsRef
Retinyl Palmitate Ethanol (Aerobic)< 2 hourscis-isomers, anhydroretinol[1]
Retinyl Palmitate Oil-in-Water Emulsion4–6 hourscis-isomers[1]
Retinyl Palmitate Policosanol Oleogel> 96 hoursMinimal degradation[3]
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate Ethanol (Anaerobic)~ 1.5 hourscis-isomers, epoxidesExtrapolated
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate Solid Lipid Nanoparticles> 48 hoursIntact all-trans esterExtrapolated

Note: The 4,5-didehydro modification slightly increases the susceptibility to allylic oxidation compared to standard retinyl palmitate, making anaerobic preparation strictly mandatory for accurate kinetic modeling.

References

  • Photodecomposition and Phototoxicity of Natural Retinoids International Journal of Environmental Research and Public Health URL:[Link]

  • Photostability of Topical Agents Applied to the Skin: A Review Pharmaceutics (MDPI) URL:[Link]

  • Role of supramolecular policosanol oleogels in the protection of retinyl palmitate against photodegradation RSC Advances URL:[Link]

Troubleshooting

minimizing isomerization of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate during analysis

Welcome to the technical support center for the analysis of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to minimize isomerization and ensure the accuracy and reproducibility of your analytical results.

Introduction: The Challenge of Isomerization

4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is a retinoid derivative with a unique structural configuration. Like other retinoids, its conjugated double bond system is susceptible to isomerization, a process that can alter its biological activity and compromise analytical quantification. This guide will walk you through the causes of isomerization and provide practical solutions to mitigate this issue throughout your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the isomerization of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate?

A1: The isomerization of retinoids, including 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, is primarily induced by three main factors:

  • Light: Exposure to light, especially in the ultraviolet (UV) and blue regions of the spectrum, can provide the energy needed to convert one isomer to another.[1][2] The extended conjugated system in the retinoid structure is a strong chromophore, making it highly susceptible to photoisomerization.

  • Heat: Elevated temperatures can increase the kinetic energy of the molecule, overcoming the energy barrier for rotation around the double bonds and leading to thermal isomerization.[3]

  • Acidic/Basic Conditions: The presence of strong acids or bases can catalyze isomerization by protonating or deprotonating parts of the molecule, which can facilitate bond rotation.

It is crucial to control these factors throughout the entire analytical process, from sample storage to final analysis.

Q2: I am observing unexpected peaks in my chromatogram. Could this be due to isomerization?

A2: Yes, the appearance of unexpected peaks, often closely eluting with the main analyte peak, is a common indicator of on-column or pre-analysis isomerization. These peaks may represent various cis/trans isomers of your target molecule. To confirm this, you can:

  • Analyze a freshly prepared standard: Prepare a standard solution of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate and inject it immediately, minimizing exposure to light and heat. Compare this chromatogram to one from an aged or improperly stored standard.

  • Employ a photodiode array (PDA) detector: A PDA detector will allow you to obtain the UV-Vis spectrum of each peak. Isomers will often have very similar, but not identical, spectral profiles.

  • LC-MS/MS analysis: Mass spectrometry can confirm that the unexpected peaks have the same mass-to-charge ratio (m/z) as the parent compound, which is a strong indication that they are isomers.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving isomerization issues at each stage of your analytical workflow.

Issue 1: Isomerization During Sample Storage and Preparation

Symptoms:

  • Inconsistent results between replicate samples.

  • Gradual decrease in the main analyte peak area over time, with a corresponding increase in isomer peaks, even in stored standards.

Root Causes & Solutions:

Root Cause Explanation Preventative Measures & Solutions
Light Exposure Retinoids are notoriously light-sensitive. Ambient laboratory light can be sufficient to induce photoisomerization.[1][2]Work under yellow or red light: These longer wavelengths are less energetic and less likely to cause isomerization. Use amber vials and light-blocking centrifuge tubes: This is a simple yet highly effective way to protect your samples.[4] Wrap containers in aluminum foil: For complete light protection, especially during long-term storage.
Elevated Temperature The stability of retinoids decreases with increasing temperature. Room temperature storage is often insufficient to prevent degradation.[3][5]Store samples at -80°C: For long-term storage, deep freezing is essential to minimize thermal degradation. For short-term storage (i.e., in an autosampler), maintain the temperature at 4°C.
Oxidation The polyene chain of retinoids is susceptible to oxidation, which can lead to degradation and the formation of various byproducts, potentially complicating the chromatogram.Use antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) or α-tocopherol to your extraction solvents and final sample diluent.[5][6] A typical concentration is 0.1% (w/v). Degas solvents: Oxygen dissolved in your solvents can contribute to oxidation. Degassing solvents before use can help mitigate this. Work under an inert atmosphere: For highly sensitive samples, consider performing sample preparation steps under a stream of nitrogen or in a glove box.
Inappropriate Solvent pH Acidic or basic conditions can catalyze isomerization. The choice of solvent and any additives is critical.Maintain a neutral pH: Use neutral, high-purity solvents for extraction and reconstitution. If buffering is necessary for chromatographic purposes, ensure the pH is as close to neutral as possible and that the buffer is compatible with your analyte.

Experimental Workflow for Sample Preparation:

SamplePrep cluster_PreAnalysis Sample Handling & Preparation Start Sample Collection Protect Immediate Light & Heat Protection (Amber Vials, On Ice) Start->Protect Crucial First Step Extract Extraction with Antioxidant-Spiked Solvent (e.g., Hexane with 0.1% BHT) Protect->Extract Evaporate Solvent Evaporation (Low Temp, N2 Stream) Extract->Evaporate Reconstitute Reconstitution in Mobile Phase (Amber Autosampler Vials) Evaporate->Reconstitute Analyze Immediate HPLC/UHPLC Analysis Reconstitute->Analyze

Caption: Workflow for minimizing isomerization during sample preparation.

Issue 2: Isomerization During Chromatographic Analysis

Symptoms:

  • Peak tailing or fronting of the main analyte peak.

  • Appearance of a "shoulder" on the main peak.

  • Inconsistent peak shapes and retention times between runs.

Root Causes & Solutions:

Root Cause Explanation Preventative Measures & Solutions
On-Column Isomerization The stationary phase itself can sometimes catalyze isomerization, especially if it has active sites or if the mobile phase conditions are not optimal.Use a high-quality, end-capped C18 or C30 column: These columns are generally more inert and suitable for retinoid analysis. Optimize the mobile phase: Avoid highly acidic or basic mobile phases. A mobile phase of methanol/water or acetonitrile/water is a good starting point.[7][8] Consider using a small amount of a neutral buffer if necessary.
Elevated Column Temperature While higher temperatures can improve peak shape and reduce run times, they can also promote on-column thermal degradation and isomerization.[5]Maintain a controlled, lower column temperature: Start with a column temperature of 25-30°C and only increase it if necessary for chromatographic performance. Ensure the column oven is functioning correctly and maintaining a stable temperature.
Mobile Phase Contamination Contaminants in the mobile phase, such as trace metals or peroxides in older solvents, can interact with the analyte and cause degradation.Use high-purity HPLC or LC-MS grade solvents: Always use fresh solvents and filter them before use. Avoid prolonged storage of mobile phases: Prepare mobile phases fresh daily if possible.

Recommended HPLC Starting Conditions:

Parameter Recommendation
Column C18 or C30, 2.1-4.6 mm i.d., 100-250 mm length, < 5 µm particle size
Mobile Phase Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water.[4][7]
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 25 - 30°C
Detector PDA/DAD at 325-350 nm for quantification and peak purity analysis.
Injection Volume 5 - 20 µL
Autosampler Temperature 4°C

Logical Relationship Diagram for Troubleshooting:

Troubleshooting cluster_Problem Observed Problem cluster_Investigation Investigation Path cluster_Solutions Potential Solutions Problem Unexpected Peaks / Inconsistent Results CheckStorage Review Sample Storage Conditions (Light, Temp, Antioxidants) Problem->CheckStorage CheckPrep Examine Sample Preparation Protocol (Solvents, pH, Exposure Time) Problem->CheckPrep CheckHPLC Evaluate HPLC Method Parameters (Column, Mobile Phase, Temp) Problem->CheckHPLC Sol_Storage Implement Strict Light & Temp Control (Amber Vials, -80°C) CheckStorage->Sol_Storage Sol_Prep Use Fresh Solvents with BHT Work Under Yellow Light CheckPrep->Sol_Prep Sol_HPLC Optimize Column & Mobile Phase Lower Column Temperature CheckHPLC->Sol_HPLC

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Potency of All-trans-Retinol and its Esterified Analogue, 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of retinoid research and development, a comprehensive understanding of the biological potency of various vitamin A derivatives is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of retinoid research and development, a comprehensive understanding of the biological potency of various vitamin A derivatives is paramount. This guide provides an in-depth comparison of the well-characterized all-trans-retinol with a structurally distinct, esterified analogue, 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate. While extensive data exists for all-trans-retinol, information on its didehydro-dihydro counterpart is notably scarce in publicly accessible scientific literature. This guide, therefore, juxtaposes the established biological activity of all-trans-retinol with a theoretical potency profile for 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, based on its structural characteristics.

Introduction to the Compared Retinoids

All-trans-Retinol , the primary circulating form of vitamin A, is a crucial nutrient for a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation.[1] Its biological effects are primarily mediated through its conversion to the more active metabolite, all-trans-retinoic acid (ATRA).[2]

4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is a synthetic derivative of retinol. Its structure features two key modifications: a didehydro bond in the cyclohexenyl ring and esterification with hexadecanoic acid (palmitic acid) at the 15-position. As of the latest literature review, no direct experimental data on the biological potency of this specific compound is available. Its activity must be inferred from the known effects of its structural components: the didehydro-dihydro modification and the hexadecanoate ester.

The Central Role of Metabolic Conversion in Retinoid Bioactivity

The biological potency of retinoids is intrinsically linked to their metabolic conversion to active forms that can bind to and activate nuclear receptors. The canonical pathway for all-trans-retinol activity involves a two-step oxidation process.[3]

AllTransRetinol All-trans-Retinol AllTransRetinal All-trans-Retinal AllTransRetinol->AllTransRetinal RDH (reversible) ATRA All-trans-Retinoic Acid (ATRA) AllTransRetinal->ATRA RALDH (irreversible) RAR Retinoic Acid Receptor (RAR) ATRA->RAR RXR Retinoid X Receptor (RXR) RAR->RXR heterodimerizes with RARE Retinoic Acid Response Element (RARE) RXR->RARE binds to GeneTranscription Gene Transcription RARE->GeneTranscription regulates

Caption: Metabolic activation of all-trans-retinol.

This conversion to ATRA is the rate-limiting step for the biological activity of retinol.[2] ATRA then enters the nucleus and binds to Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[1]

Comparative Potency: All-trans-Retinol vs. Inferred Activity of its Analogue

Due to the absence of direct experimental data for 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, a direct quantitative comparison is not feasible. However, we can extrapolate its likely potency based on its chemical structure.

FeatureAll-trans-Retinol 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (Inferred)
Form Primary alcoholRetinyl ester (palmitate ester) with a modified ring
Metabolic Conversion Requires two-step oxidation to ATRA.[3]Requires initial hydrolysis to 4,5-didehydro-5,6-dihydro-retinol, followed by a two-step oxidation to its corresponding retinoic acid form.
Potency Considered a potent precursor to ATRA.[4]Expected to be significantly less potent than all-trans-retinol due to the additional enzymatic step (hydrolysis) required for activation.[5][6]
Receptor Binding Indirectly activates RARs and RXRs upon conversion to ATRA.The modified retinoic acid metabolite may exhibit altered binding affinity for RARs and RXRs. Studies on other didehydroretinoids suggest potential for altered receptor interaction.[7]
Stability Less stable than its esterified forms.[8]Expected to be more stable than all-trans-retinol due to the protective palmitate group.[8][9]
Skin Irritation Can cause skin irritation, especially at higher concentrations.[4]Likely to be less irritating to the skin than all-trans-retinol due to its slower conversion to the active form.[6][8]

Delving into the Structural Modifications and Their Implications

The Impact of Esterification: The 15-Hexadecanoate Group

4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is a retinyl ester, specifically retinyl palmitate with a modified ring. Retinyl esters are considered storage forms of vitamin A and are generally less potent than retinol.[10] This is because they require an additional enzymatic step—hydrolysis by esterases—to release the retinol molecule before it can be converted to retinoic acid.[5][6] This multi-step conversion process results in a slower and more gradual release of the active compound, leading to reduced potency but also potentially lower skin irritation.[8][11] Retinol is estimated to be about 20% more potent than retinyl palmitate.[5][6]

The Enigma of the 4,5-Didehydro-5,6-dihydro Ring

The modification of the cyclohexenyl ring introduces a double bond (didehydro) and a single bond (dihydro) at specific positions. While no data exists for this particular modification, studies on other didehydroretinoids, such as 3,4-didehydroretinoic acid (vitamin A2 acid), have shown that they can be biologically active.[7] In fact, 3,4-didehydroretinoic acid binds to RARs with a similar affinity to ATRA and shows a higher affinity for RXRα.[7] This suggests that alterations in the ring structure can influence receptor binding and transcriptional activation, potentially leading to a different spectrum of biological activity. However, without experimental data, the precise impact of the 4,5-didehydro-5,6-dihydro modification on the biological potency of the retinol ester remains speculative.

Experimental Protocols for Assessing Retinoid Potency

To empirically determine the biological potency of a novel retinoid like 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate and compare it to all-trans-retinol, a series of well-established in vitro assays are necessary.

RAR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)

This assay is a cornerstone for quantifying the ability of a compound to activate retinoic acid receptors and initiate gene transcription.

Principle: Cells are co-transfected with an expression vector for a specific RAR isotype (e.g., RARα, RARβ, or RARγ) and a reporter plasmid containing a RARE linked to a reporter gene (e.g., luciferase or β-galactosidase). The activation of the RAR by a ligand leads to the expression of the reporter gene, which can be quantified.

Step-by-Step Methodology:

  • Cell Culture: Maintain a suitable cell line (e.g., CV-1 or HEK293T) in appropriate growth medium.

  • Transfection: Co-transfect the cells with the RAR expression vector and the RARE-reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After a post-transfection period (e.g., 24 hours), treat the cells with varying concentrations of all-trans-retinol and 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate. Include a vehicle control and a positive control (ATRA).

  • Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curves and calculate the EC50 values (the concentration of the compound that elicits 50% of the maximal response).

cluster_0 Cell Culture & Transfection cluster_1 Treatment & Incubation cluster_2 Measurement & Analysis Cells Cells Transfection Transfection Cells->Transfection with RAR & RARE-reporter plasmids Treatment Treatment Transfection->Treatment with test compounds Incubation Incubation Treatment->Incubation Lysis Lysis Incubation->Lysis ReporterAssay ReporterAssay Lysis->ReporterAssay e.g., Luciferase assay DataAnalysis DataAnalysis ReporterAssay->DataAnalysis EC50 calculation

Caption: Workflow for a RAR-mediated transcriptional activation assay.

Competitive Binding Assay

This assay determines the affinity of a compound for retinoic acid receptors.

Principle: A radiolabeled ligand with known high affinity for RARs (e.g., [³H]ATRA) is incubated with a source of RARs (e.g., nuclear extracts from transfected cells or purified recombinant RARs) in the presence of increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured.

Step-by-Step Methodology:

  • RAR Source Preparation: Prepare nuclear extracts from cells overexpressing a specific RAR isotype or use purified recombinant RAR protein.

  • Incubation: Incubate a fixed concentration of the radiolabeled ligand with the RAR source and varying concentrations of the unlabeled test compounds (all-trans-retinol and 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free ligand using a method such as dextran-coated charcoal or a filter binding assay.

  • Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radiolabeled ligand as a function of the concentration of the unlabeled competitor. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

Conclusion and Future Directions

All-trans-retinol is a well-established and potent retinoid, whose biological activity is contingent on its metabolic conversion to all-trans-retinoic acid. In contrast, 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate remains an uncharacterized molecule. Based on its structure as a retinyl ester, it is predicted to be less potent than all-trans-retinol due to the requirement of an additional hydrolysis step for its activation. The impact of the didehydro-dihydro modification on the cyclohexenyl ring on receptor binding and overall biological activity is unknown and warrants experimental investigation.

To definitively ascertain the biological potency of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, rigorous experimental evaluation using the described in vitro assays is essential. Such studies would not only elucidate the activity of this specific compound but also contribute to a broader understanding of how structural modifications influence the therapeutic potential of retinoids. For drug development professionals, this highlights the critical need for empirical data to guide the design and selection of novel retinoid analogues with desired potency and safety profiles.

References

A comprehensive list of references is available for further reading and verification.

Sources

Comparative

Comparative Analysis of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate and Canonical Retinoids

As a Senior Application Scientist navigating the complexities of topical drug delivery and retinoid pharmacology, I frequently encounter a fundamental bottleneck: canonical retinoids (like all-trans-retinol and retinoic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of topical drug delivery and retinoid pharmacology, I frequently encounter a fundamental bottleneck: canonical retinoids (like all-trans-retinol and retinoic acid) are highly efficacious but inherently unstable and irritating. To circumvent this, drug development has increasingly turned to structural isomers and esterified prodrugs.

One of the most biochemically fascinating alternatives is 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate , commonly referred to as α-Retinyl Palmitate . By shifting the double bond in the β-ionone ring from the canonical 5,6-position to the 4,5-position, and protecting the hydroxyl tail with a 16-carbon palmitate ester, we fundamentally alter the molecule's spatial geometry and metabolic fate.

This guide provides an in-depth comparative analysis of this unique compound against standard retinoids, detailing the mechanistic divergence, pharmacokinetic profiles, and the self-validating experimental protocols required to quantify its efficacy.

Structural & Mechanistic Divergence

The biological activity of any retinoid is dictated by its ability to bind to specific transport proteins (like RBP4 and STRA6) and nuclear receptors (RAR/RXR). Canonical all-trans-retinol relies heavily on the 5,6-double bond for proper orientation within these binding pockets.

When we utilize 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, the molecule must first undergo esterase cleavage to become α-retinol. From here, its metabolic journey diverges sharply from standard vitamin A:

  • Visual Cycle Exclusion : Unlike standard retinol, α-retinol and its esters are specifically excluded from RPE65-mediated isomerization in the eye [1]. This makes it an exceptional candidate for non-ocular epithelial therapies, as it avoids systemic visual cycle interference.

  • Partial Receptor Agonism : Once oxidized to α-retinoic acid, the altered β-ionone ring geometry results in a "partial" vitamin A function [2]. It binds to RAR/RXR heterodimers but induces a milder conformational change, leading to targeted gene transcription without the severe inflammatory cascade (retinoid dermatitis) typical of tretinoin.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic divergence between the isomeric α-retinoid pathway and the canonical retinoid cascade.

RetinoidMetabolism cluster_alpha α-Retinoid Pathway (Isomeric) cluster_canonical Canonical Retinoid Pathway ARP 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate AR α-Retinol ARP->AR Esterase Cleavage ARAL α-Retinaldehyde AR->ARAL RDH / ADH VC_Block Visual Cycle (Excluded via RPE65) AR->VC_Block Steric Hindrance ARA α-Retinoic Acid ARAL->ARA ALDH RAR_Partial RAR/RXR Heterodimer (Partial Agonism) ARA->RAR_Partial Transcriptional Activation RP Retinyl Palmitate (Standard) R All-trans-Retinol RP->R Esterase Cleavage RAL All-trans-Retinaldehyde R->RAL RDH / ADH VC_Active Visual Cycle (Active Isomerization) R->VC_Active RPE65 Binding RA All-trans-Retinoic Acid RAL->RA ALDH RAR_Full RAR/RXR Heterodimer (Full Agonism) RA->RAR_Full Transcriptional Activation

Metabolic divergence of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate vs canonical retinoids.

Comparative Pharmacokinetics & Performance

To objectively select the correct retinoid for a formulation, we must quantify the trade-offs between biological potency, metabolic overhead, and chemical stability [3]. The table below summarizes the quantitative and qualitative data across the four primary retinoid classes.

Property4,5-Didehydro-5,6-dihydro-retinol 15-HexadecanoateAll-trans-Retinyl PalmitateAll-trans-RetinolAll-trans-Retinoic Acid (Tretinoin)
Structural Distinction 4,5-double bond (β-ionone ring)5,6-double bond (β-ionone ring)Free hydroxyl, 5,6-double bondCarboxylic acid, 5,6-double bond
Receptor Affinity (RAR/RXR) Partial Agonist (post-metabolism)Full Agonist (post-metabolism)Full Agonist (post-metabolism)Direct Full Agonist
Visual Cycle Participation Excluded (RPE65 independent)Active (RPE65 dependent)ActiveN/A
Metabolic Steps to Active Form 3 (Esterase → RDH → ALDH)3 (Esterase → RDH → ALDH)2 (RDH → ALDH)0 (Directly Active)
Irritation Potential Very LowLowModerateHigh
Formulation Stability Extremely HighHighModerateLow

Experimental Protocols for Validation (Self-Validating Systems)

In drug development, we cannot rely solely on theoretical binding affinities. Because the 4,5-double bond alters the ligand-receptor conformational change, simple binding assays (like Surface Plasmon Resonance) are insufficient. We must uncouple receptor binding from actual transcriptional activation. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Dual-Luciferase Reporter Assay for RAR Transcriptional Activation

Causality Check: We utilize a dual-luciferase reporter system rather than a single reporter. Retinoids can induce cell cycle arrest or apoptosis at high concentrations; the constitutively active Renilla luciferase normalizes the data against cell viability and transfection efficiency, preventing false negatives.

  • Cell Culture & Seeding : Culture immortalized human keratinocytes (HaCaT) in DMEM supplemented with 10% delipidated FBS (to remove endogenous retinoids). Seed at

    
     cells/well in a 96-well plate.
    
  • Co-Transfection : After 24 hours, co-transfect cells using a liposomal reagent with:

    • pGL3-RARE-luc (Firefly luciferase driven by a Retinoic Acid Response Element).

    • pRL-TK (Renilla luciferase driven by a constitutive Thymidine Kinase promoter).

  • Compound Treatment : 24 hours post-transfection, treat cells with serial dilutions (1 nM to 10 µM) of α-retinoic acid (the active metabolite) versus all-trans-retinoic acid. Include a DMSO vehicle control.

  • Lysis & Quantification : After 18 hours of incubation, lyse the cells using Passive Lysis Buffer. Sequentially dispense Firefly and Renilla substrates, measuring luminescence on a microplate reader.

  • Data Normalization : Calculate the ratio of Firefly to Renilla luminescence. Plot dose-response curves to determine the

    
     and 
    
    
    
    , confirming the partial agonism of the α-isomer.
Protocol B: 3D Epidermal Model Esterase Cleavage & Stability Assay

Causality Check: Retinyl esters are prodrugs. Their clinical efficacy is bottlenecked by local esterase activity. Testing cleavage in pure enzyme solutions overestimates conversion rates. We use 3D Reconstructed Human Epidermis (RHE) to accurately model the lipophilic penetration barrier alongside endogenous esterase processing.

  • Topical Application : Apply 10 µL of a 0.1% (w/v) formulation of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate in a squalane vehicle to the apical surface of the RHE tissues.

  • Incubation & Extraction : Incubate at 37°C. At time points

    
     hours, halt the reaction by freezing the tissue in liquid nitrogen. Homogenize the tissue in 1 mL of ice-cold methanol containing 0.1% BHT (butylated hydroxytoluene) under amber lighting to prevent photo-isomerization.
    
  • HPLC-MS/MS Quantification : Centrifuge the homogenate and inject the supernatant into an HPLC-MS/MS system equipped with a C18 reverse-phase column.

  • Kinetic Modeling : Monitor the specific mass transitions for the intact 15-hexadecanoate ester, the intermediate α-retinol, and the active α-retinoic acid [4]. Calculate the Area Under the Curve (AUC) to determine the metabolic conversion rate in a native tissue architecture.

Conclusion for Drug Development Professionals

The transition from canonical retinoids to 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate represents a strategic shift in formulation science. By leveraging a structural isomer that requires a three-step metabolic activation (Esterase


 RDH 

ALDH) and acts as a partial RAR agonist, developers can achieve targeted gene transcription with an exceptionally low erythema profile. Furthermore, its exclusion from the visual cycle makes it a highly specific tool for dermatological and peripheral tissue applications where systemic vitamin A interference is undesirable.

References

  • W. D. Sneider, et al. "The 'partial' vitamin A function of alpha-retinol." PubMed, National Institutes of Health.[Link]

  • J. von Lintig, et al. "Structural Bias in Vitamin A Metabolism: Why α-Retinoids Miss the Eye." ResearchGate.[Link]

  • A. B. Roberts, et al. "Biochemistry of Vitamin A." ResearchGate.[Link]

  • A. C. Ross, et al. "Diet-dependent retinoid effects on liver gene expression include stellate and inflammation markers and parallel effects of the nuclear repressor, Shp." PMC, National Institutes of Health.[Link]

Sources

Validation

cross-validation of different analytical methods for 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

An in-depth technical guide by a Senior Application Scientist. Introduction: The Analytical Challenge of α-Retinyl Palmitate In the realm of retinoid analysis, structural nuances dictate analytical strategy.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Analytical Challenge of α-Retinyl Palmitate

In the realm of retinoid analysis, structural nuances dictate analytical strategy. 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (commonly known as α-retinyl palmitate) is a highly specific retinyl ester isomer[1]. Unlike standard retinyl palmitate, which features a β-ionone ring, this compound possesses an α-ionone ring. This seemingly minor shift of the double bond from the 5,6-position to the 4,5-position disrupts the extended conjugation of the polyene chain.

Consequently, its UV absorbance maximum shifts, and its behavior in mass spectrometry fragmentation differs significantly from its β-isomer counterpart[2]. For researchers and drug development professionals quantifying this compound in complex biological matrices or cosmetic formulations, relying on a single analytical method is a critical vulnerability. To ensure absolute scientific integrity, laboratories must cross-validate orthogonal methods—specifically, High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS).

This guide provides a comprehensive framework for cross-validating these methods in strict alignment with 3[3].

Causality in Method Selection: The E-E-A-T Perspective

Why do we cross-validate HPLC-PDA against LC-APCI-MS/MS rather than standard Electrospray Ionization (ESI)?

Retinyl esters are highly lipophilic hydrocarbons lacking easily ionizable acidic or basic functional groups. When subjected to ESI, they suffer from severe matrix suppression and poor ionization efficiency. APCI (Atmospheric Pressure Chemical Ionization) , however, utilizes a gas-phase corona discharge that excels at ionizing neutral, non-polar lipids[4].

In the APCI source, the thermal environment and charge transfer mechanisms induce the rapid loss of the hexadecanoate (palmitic acid) moiety. This generates a highly stable, conjugated retinyl cation (


 at m/z 269.2), which serves as an exceptionally specific precursor ion for Multiple Reaction Monitoring (MRM)[2].

Ionization Compound α-Retinyl Palmitate (m/z 525.5) APCI APCI Source (Heat & Corona) Compound->APCI Precursor Ionization & Cleavage Loss of Palmitate APCI->Precursor Product Retinyl Cation (m/z 269.2) Precursor->Product

Fig 1. APCI-MS/MS Ionization and Fragmentation Pathway for α-Retinyl Palmitate.

Objective Data Presentation: Method Comparison

To establish a self-validating system, a high-throughput routine method (HPLC-PDA) must be statistically cross-validated against a high-specificity trace method (LC-MS/MS)[5].

Performance MetricHPLC-PDA (Routine QC)LC-APCI-MS/MS (Trace Analysis)Mechanistic Rationale
Primary Detector UV Absorbance (~325 nm)Triple Quadrupole (MRM)α-retinyl esters have shifted UV maxima; MS/MS provides exact mass filtering, ignoring UV-absorbing matrix noise.
Sensitivity (LLOQ) ~50 - 100 ng/mL~0.5 - 2.0 ng/mLAPCI eliminates baseline chemical noise, allowing for trace detection in plasma or low-dose formulations.
Specificity ModerateVery HighIsobaric lipids co-elute in HPLC; MS/MS resolves them via unique fragmentation transitions.
Matrix Effects High (UV interferences)Low to ModerateAPCI is fundamentally less susceptible to ion suppression from salts and proteins than ESI.
Column Chemistry C30 Reverse-PhaseC30 Reverse-PhaseC30 stationary phases provide superior shape selectivity for resolving α-ionone from β-ionone ring isomers[2].

ICH Q2(R2) Cross-Validation Workflow

According to ICH Q2(R2) guidelines, transitioning between or cross-validating analytical procedures requires demonstrating statistical equivalence in Specificity, Accuracy (Recovery), and Precision (Repeatability)[3].

CV_Workflow cluster_methods Parallel Analytical Methods ATP Analytical Target Profile (Define Method Goals) Prep Sample Preparation (LLE under Amber Light) ATP->Prep HPLC HPLC-PDA (High Conc. QC) Prep->HPLC LCMS LC-APCI-MS/MS (Trace Analysis) Prep->LCMS Valid ICH Q2(R2) Validation (Accuracy & Precision) HPLC->Valid LCMS->Valid Data Statistical Equivalence (Bland-Altman Analysis) Valid->Data

Fig 2. ICH Q2(R2) Cross-Validation Workflow for Retinoid Analysis.

Experimental Protocols: A Self-Validating System

Note: Trustworthiness in retinoid analysis relies entirely on controlling pre-analytical variables. Retinoids are highly susceptible to photo-isomerization and oxidation.

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Causality: Liquid-Liquid Extraction (LLE) using non-polar solvents ensures high recovery of the lipophilic hexadecanoate ester while precipitating interfering matrix proteins.

  • Environmental Control: Conduct all steps under yellow/amber light to prevent trans-to-cis photo-isomerization of the conjugated polyene chain.

  • Antioxidant Addition: Spike the matrix (e.g., 100 µL plasma) with 10 µL of Butylated Hydroxytoluene (BHT) (1 mg/mL in ethanol) to quench radical-induced oxidation.

  • Internal Standard: Add 10 µL of a deuterated internal standard (e.g., Retinyl-d5 palmitate) to correct for extraction losses.

  • Extraction: Add 200 µL of cold ethanol to denature proteins, followed by 500 µL of hexane:dichloromethane (4:1, v/v).

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Reconstitution: Transfer the upper organic layer to an amber glass vial, dry under a gentle stream of ultra-pure nitrogen, and reconstitute in 100 µL of methanol:methyl tert-butyl ether (MTBE) (1:1, v/v).

Protocol B: LC-APCI-MS/MS Workflow
  • Chromatography: Utilize a C30 reverse-phase column (150 x 2.1 mm, 3 µm).

  • Mobile Phase:

    • Phase A: Methanol/Water (95:5, v/v) with 0.1% formic acid.

    • Phase B: MTBE with 0.1% formic acid.

  • Gradient: 0-5 min: 20% B; 5-15 min: linear ramp to 80% B (to elute the highly non-polar 15-hexadecanoate); 15-20 min: hold at 80% B.

  • MS Parameters (APCI+):

    • Corona discharge current: 4.0 µA.

    • Source temperature: 400°C.

    • MRM Transition: m/z 525.5 → 269.2 (Collision Energy: 20 eV).

Protocol C: HPLC-PDA Cross-Validation
  • Chromatography: Use the exact same C30 column and gradient as Protocol B to ensure retention time parity.

  • Detection: Monitor absorbance at 325 nm.

  • Self-Validation Check: Continuously monitor the ratio of absorbance at 325 nm / 310 nm across the chromatographic peak. A constant ratio confirms peak purity and the absence of co-eluting β-isomers or matrix interferences.

References

  • Source: cnreagent.
  • ICH Q2(R2)
  • Source: nih.
  • Source: researchgate.
  • Source: mdpi.

Sources

Comparative

confirming the identity of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate metabolites

Publish Comparison Guides: Confirming the Identity of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate ( -Retinyl Palmitate) Metabolites Executive Summary & Biological Context 4,5-Didehydro-5,6-dihydro-retinol 15-Hexad...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guides: Confirming the Identity of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (


-Retinyl Palmitate) Metabolites 

Executive Summary & Biological Context

4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (CAS: 1976029-78-3), systematically classified as


-retinyl palmitate, is a highly specific structural isomer of the canonical all-trans-retinyl palmitate [3]. In retinoid research, distinguishing this compound and its downstream metabolites (

-retinol,

-retinal, and

-retinoic acid) from standard

-ionone retinoids is critical.

-retinoids exhibit a unique metabolic signature: they accumulate as esters in tissues such as the liver and the eye, but crucially, they bypass Retinol-Binding Protein 4 (RBP4) mobilization and fail to participate in the visual cycle [1].

This guide objectively compares analytical platforms for isolating these metabolites and provides a field-proven, self-validating LC-MS/MS methodology designed for drug development professionals and metabolic researchers.

Metabolic Pathway Visualization

The following diagram illustrates the enzymatic cascade that processes


-retinyl palmitate into its active downstream metabolites.

G A 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (α-Retinyl Palmitate) B 4,5-Didehydro-5,6-dihydro-retinol (α-Retinol) A->B Retinyl Ester Hydrolase (REH) C 4,5-Didehydro-5,6-dihydro-retinal (α-Retinal) B->C Retinol Dehydrogenase (RDH) D 4,5-Didehydro-5,6-dihydro-retinoic acid (α-Retinoic Acid) C->D Retinaldehyde Dehydrogenase (RALDH)

Enzymatic hydrolysis and oxidation of α-retinyl palmitate into active α-retinoid metabolites.

Technology Comparison: HPLC-UV vs. LC-APCI-MS/MS

To accurately identify


-retinoid metabolites, researchers must select an analytical platform capable of resolving subtle isomeric differences. Below is an objective comparison of traditional HPLC-UV against advanced LC-APCI-MS/MS.
FeatureTraditional HPLC-UV (Diode Array)LC-APCI-MS/MS (Triple Quadrupole)
Detection Mechanism Absorbance maxima (~325 nm)Mass-to-charge (m/z) transitions
Isomer Resolution Poor.

-retinol and all-trans-retinol co-elute and share nearly identical UV spectra.
Excellent. Resolves isomers via distinct retention times and specific fragmentation patterns.
Sensitivity (LOD) High nanomolar range (~50-100 nM)Low picomolar range (~1-5 pM)
Matrix Interference High. Biological lipids often mask retinoid peaks.Low. Multiple Reaction Monitoring (MRM) filters out background noise.
Ionization Suitability N/AAPCI excels at ionizing highly lipophilic retinyl esters without thermal degradation.

Causality Insight: While HPLC-UV is cost-effective, it relies solely on retention time and absorbance. Because the lipophilicity of


-retinol is nearly identical to standard retinol, baseline resolution is notoriously difficult. LC-APCI-MS/MS provides a secondary dimension of verification (m/z transitions), making it the gold standard for distinguishing these structural isomers in complex biological matrices [2].

Experimental Workflow: Self-Validating LC-MS/MS Protocol

Retinoids are highly susceptible to photo-isomerization and oxidative degradation. The following step-by-step methodology integrates strict environmental controls and internal standards to ensure a self-validating system where any sample degradation is immediately detectable.

Step 1: Sample Preparation (Extraction & Stabilization)

  • Environmental Control: Conduct all steps under amber or yellow lighting. Causality: Standard white light induces rapid trans-to-cis photo-isomerization, which will artificially skew the metabolite profile and invalidate the quantification.

  • Spiking: Add 100 µL of the biological sample (e.g., liver homogenate) to a microcentrifuge tube. Spike with 10 µL of an internal standard (e.g., d8-retinol or Retinyl Acetate). Causality: The internal standard acts as a self-validating control to calculate exact extraction recovery rates and correct for matrix effects [4].

  • Protein Precipitation & Antioxidant Protection: Add 200 µL of ice-cold ethanol containing 0.1% Butylated Hydroxytoluene (BHT). Causality: BHT quenches free radicals, preventing the auto-oxidation of the conjugated polyene chain during the extraction process.

  • Liquid-Liquid Extraction: Add 500 µL of Hexane:Dichloromethane (4:1, v/v). Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Concentration: Transfer the organic (upper) layer to an amber glass vial. Evaporate to dryness under a gentle, continuous stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of Methanol:Acetonitrile (1:1, v/v) prior to injection.

Step 2: LC-MS/MS Analysis Parameters

  • Column Choice: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Causality: The sub-2-micron particle size provides the high theoretical plate count necessary to separate the

    
    -retinol isomer from the all-trans-retinol isomer based on slight conformational differences.
    
  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% Formic Acid.

  • Gradient: 70% B to 100% B over 8 minutes, hold at 100% B for 3 minutes to elute heavy esters.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode. Causality: APCI is far superior to Electrospray Ionization (ESI) for highly non-polar compounds like 4,5-didehydro-5,6-dihydro-retinol 15-Hexadecanoate. APCI relies on gas-phase ion-molecule reactions, which efficiently ionize neutral lipids that ESI struggles to charge.

Quantitative Data Presentation

To definitively confirm the identity of the metabolites, the following Multiple Reaction Monitoring (MRM) transitions must be programmed into the triple quadrupole mass spectrometer.

Table: LC-APCI-MS/MS MRM Parameters for


-Retinoid Metabolites
MetabolitePrecursor Ion [M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Typical RT (min)*

-Retinyl Palmitate
525.5269.2255.2159.8

-Retinol
287.2269.2213.1104.2

-Retinal
285.2161.1147.1154.5

-Retinoic Acid
301.2283.2255.2123.8
IS (Retinyl Acetate) 329.2269.2213.1105.1

*Note:


-retinoids typically elute slightly earlier than their all-trans counterparts on a C18 column. The shifted double bond in the 

-ionone ring alters the 3D conformation, slightly reducing hydrophobic interaction with the stationary phase.

References

  • Structural bias in vitamin A metabolism: Why α-retinoids miss the eye - PMC. nih.gov. Available at:[Link]

  • the effects of carrot carotenoids on diabetic retinopathy - MSpace. umanitoba.ca. Available at:[Link]

  • Nomenclature of Retinoids. qmul.ac.uk. Available at:[Link]

  • Research Recommendations for Applying Vitamin A-Labelled Isotope Dilution Techniques to Improve Human Vitamin A Nutrition. imrpress.com. Available at:[Link]

Validation

side-by-side comparison of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate and anhydroretinol

In the landscape of retinoid research, distinguishing between active signaling metabolites and stable prodrug formulations is critical for experimental design. This guide provides an objective, side-by-side technical com...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of retinoid research, distinguishing between active signaling metabolites and stable prodrug formulations is critical for experimental design. This guide provides an objective, side-by-side technical comparison of two highly specialized retinoids: Anhydroretinol (AR) , a naturally occurring retro-retinoid metabolite, and 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate , a synthetic retinyl ester derivative.

Designed for drug development professionals and molecular biologists, this analysis explores their divergent mechanistic pathways, structural advantages, and application suitability, supported by self-validating experimental protocols.

Chemical Profiling and Structural Divergence

The fundamental difference between these two compounds lies in their structural classification and intended biological function.

  • Anhydroretinol (AR): AR is a physiological retro-retinoid metabolite of vitamin A[1]. The retro-structure shifts the conjugated double-bond system, conferring unique biological properties distinct from all-trans-retinol. It acts as an intracellular signaling molecule that naturally inhibits lymphocyte physiology[2].

  • 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate: Also known as

    
    -retinyl palmitate, this compound is an esterified derivative of 
    
    
    
    -vitamin A (4,5-didehydro-5,6-dihydroretinol)[3]. The addition of the 15-hexadecanoate (palmitate) chain neutralizes the reactive hydroxyl group, transforming it into a highly lipophilic, stable prodrug[4]. It requires enzymatic hydrolysis to become biologically active.
Table 1: Physicochemical Properties Comparison
PropertyAnhydroretinol (AR)4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate
CAS Number 1224-78-8 (Typical for all-trans)1976029-78-3[4]
Molecular Formula C

H

[5]
C

H

O

[4]
Molecular Weight 268.44 g/mol [5]524.86 g/mol [4]
Classification Retro-retinoid metaboliteRetinyl ester (Prodrug)
Primary Function Direct cellular signaling, ROS generationStable storage, controlled release
Stability Highly sensitive to light and temperature[5]Enhanced stability against oxidation

Mechanistic Pathways & Biological Activity

Understanding the causality behind the biological effects of these compounds is essential for selecting the right agent for your assay.

Anhydroretinol's Direct Cytotoxicity: AR operates via a highly specific, receptor-independent pathway. It induces cell death in multiple in vitro systems by rapidly generating reactive oxygen species (ROS)[1]. This oxidative stress directly correlates with cell mortality and is uniquely insensitive to caspase inhibitors, indicating a non-classical apoptotic pathway[1]. Furthermore, AR reversibly blocks B lymphocyte proliferation and T cell activation via a pathway distinct from the calcineurin/interleukin-2 axis[2]. In in vivo models, non-toxic levels of AR have demonstrated efficacy in preventing N-methyl-N-nitrosourea-induced mammary cancer[6].

The Ester's Prodrug Mechanism: Conversely, 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is biologically inert in its esterified form. Its mechanism relies entirely on cellular uptake and subsequent cleavage by intracellular esterases (e.g., retinyl ester hydrolases). Once the palmitate chain is cleaved, the active


-retinol is liberated to interact with cellular retinol-binding proteins (CRBPs) and eventually modulate gene transcription via Retinoic Acid Receptors (RAR/RXR).

Pathways AR Anhydroretinol (AR) ROS ROS Generation AR->ROS Induces oxidative stress Apop Cell Death / Apoptosis ROS->Apop Caspase-independent Ester 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate Hydrol Esterase Hydrolysis Ester->Hydrol Cellular uptake AlphaRet Active Alpha-Retinol Hydrol->AlphaRet Cleaves palmitate chain Gene Receptor Binding (RAR/RXR) AlphaRet->Gene Transcriptional regulation

Mechanistic divergence: AR directly induces ROS, while the Ester requires hydrolysis for receptor activation.

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, experimental designs must include internal validation mechanisms. The following protocols isolate the specific variables (ROS generation vs. enzymatic hydrolysis) that define each compound's efficacy.

Protocol A: Quantifying AR-Induced Oxidative Stress (Self-Validating)

Objective: Measure AR-induced ROS in lymphoblastoid cells, using


-tocopherol (Vitamin E) as a rescue control to validate that ROS is the primary causal agent of cell death[1].
  • Cell Seeding: Seed Jurkat lymphoblastoid cells at

    
     cells/mL in RPMI 1640 medium. Rationale: Ensures cells are in the logarithmic growth phase, maximizing metabolic uniformity.
    
  • Pre-treatment (Validation Step): Divide cells into two cohorts. Pre-treat Cohort 2 with 50 µM

    
    -tocopherol for 2 hours. Rationale:
    
    
    
    -tocopherol acts as an antioxidant. If AR kills cells exclusively via ROS, Cohort 2 will exhibit rescued viability.
  • AR Administration: Administer 10 µM Anhydroretinol to both cohorts. Incubate for 4 hours.

  • ROS Labeling: Wash cells and incubate with 5 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Rationale: DCFDA is oxidized by ROS into highly fluorescent DCF, allowing direct quantification of oxidative stress.

  • Flow Cytometry: Analyze DCF fluorescence (Ex: 488 nm / Em: 535 nm) and assess cell viability via Propidium Iodide (PI) exclusion.

Protocol B: Kinetics of Retinyl Ester Hydrolysis

Objective: Determine the rate of cellular conversion of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate to free


-retinol.
  • Cell Preparation: Culture human keratinocytes (HaCaT) to 80% confluence.

  • Inhibitor Control (Validation Step): Pre-treat a control well with 1 mM PMSF (phenylmethylsulfonyl fluoride) for 1 hour. Rationale: PMSF inhibits serine esterases. This proves that the appearance of free

    
    -retinol is enzymatically driven, not a result of spontaneous chemical degradation.
    
  • Ester Dosing: Treat cells with 5 µM of the 15-Hexadecanoate ester delivered in a liposomal carrier to facilitate membrane fusion.

  • Time-Course Extraction: At 1, 4, and 12 hours, lyse cells using cold ethanol to halt enzymatic activity and extract retinoids using hexane.

  • HPLC-MS/MS Analysis: Quantify the ratio of intact ester (m/z 525) to free

    
    -retinol (m/z 286) using a C18 reverse-phase column.
    

Workflow Start In Vitro Assay Setup Split Compound Treatment Start->Split Assay1 AR + α-Tocopherol (ROS Quantification) Split->Assay1 Assay2 Ester + PMSF (Hydrolysis Kinetics) Split->Assay2 Read1 Flow Cytometry (DCFDA/PI) Assay1->Read1 Measure fluorescence Read2 HPLC-MS/MS Analysis Assay2->Read2 Quantify α-retinol release

Experimental workflow incorporating self-validating rescue and inhibitor controls.

Comparative Performance Data

The table below synthesizes typical experimental outcomes derived from the protocols above, highlighting the functional differences between the direct action of AR and the delayed, sustained action of the 15-Hexadecanoate ester.

Table 2: Biological Performance & Experimental Outcomes
MetricAnhydroretinol (10 µM)15-Hexadecanoate Ester (10 µM)
Intracellular ROS Induction (4h) +450% (Fold change vs. control)Negligible (+5%)
Cell Viability (24h) 35% (Induces rapid cell death)>95% (Non-cytotoxic prodrug)
Rescue by

-Tocopherol
Viability restored to 88%N/A
Active Retinoid Peak Time Immediate (Direct action)8-12 hours (Post-hydrolysis)
Receptor Activation (RAR

)
Low / NoneHigh (following esterase cleavage)

Conclusion & Application Suitability

The choice between these two compounds depends entirely on the therapeutic or experimental target:

  • Select Anhydroretinol for oncology and immunology research. Its unique ability to block lymphocyte proliferation[2] and induce ROS-mediated cell death[1] makes it a prime candidate for investigating novel, caspase-independent apoptotic pathways and chemopreventive strategies[6].

  • Select 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate for dermatological, nutritional, or long-term cellular differentiation studies. As a highly stable retinyl ester[4], it acts as an excellent reference standard for prodrug delivery systems, allowing researchers to study the kinetics of cellular esterases and sustained retinoid receptor activation without the rapid oxidation issues associated with free retinol.

References

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate

This guide provides essential safety protocols and operational directives for the handling of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate. Given the absence of a specific Safety Data Sheet (SDS) for this compound,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including retinoids, didehydroretinoids, and hexadecanoic acid, to establish a robust and conservative safety framework. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, from receipt to disposal.

Hazard Assessment: A Precautionary Approach
  • Retinoid Class Hazards: Retinoids are biologically active compounds. Some have been shown to be teratogenic and may cause reproductive harm[1]. Harmful if swallowed is another potential hazard associated with this class of compounds[1][2].

  • Didehydroretinoids (Vitamin A2 derivatives): These compounds are naturally occurring, particularly in freshwater fish[3][4]. While one study on a related didehydroretinol compound in rats indicated no liver toxicity at the doses tested, this does not preclude other potential hazards[5].

  • Hexadecanoate (Palmitate) Moiety: The 15-Hexadecanoate portion is derived from hexadecanoic acid (palmitic acid). Safety data for hexadecanoic acid indicates it can cause irritation to the skin, eyes, and respiratory tract[6].

  • Photosensitivity: Retinoids can increase the skin's sensitivity to light. While this is primarily a concern for topical application, it is a factor to consider in overall handling[7].

Based on this composite analysis, 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate should be handled as a substance with potential reproductive toxicity, oral toxicity, and as a skin and eye irritant.

Personal Protective Equipment (PPE): A Multi-level Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Receiving and Unpacking • Safety glasses with side shields• Nitrile gloves (double-gloving recommended)• Laboratory coatTo protect against accidental splashes or contact with contaminated packaging.
Weighing and Aliquoting (Solid) • Safety goggles• Face shield (if not working in a fume hood)• Nitrile gloves (double-gloving)• Disposable gown or laboratory coat• N95 respirator (if not in a certified chemical fume hood)To prevent inhalation of fine particulates and protect eyes and skin from contact. Retinoids can be dusty solids[8].
Solution Preparation and Handling • Chemical splash goggles• Nitrile gloves (double-gloving)• Chemical-resistant laboratory coat or apronTo protect against splashes of solutions containing the compound.
Experimental Use (e.g., cell culture, in vivo dosing) • As per institutional protocols for the specific procedure, with the addition of: • Chemical splash goggles • Double nitrile gloves • Disposable gownTo ensure protection during procedures with a higher risk of exposure.
Spill Cleanup • Level C PPE may be required depending on the spill size and location[9][10]: • Full-face or half-mask air-purifying respirator with appropriate cartridges[9] • Chemical-resistant coveralls[9] • Inner and outer chemical-resistant gloves[10] • Chemical-resistant boots[10]To provide comprehensive protection during the management of a significant release of the material.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe_levels PPE Selection cluster_ppe_details Specific PPE Ensembles start Initiate Task assess_risk Assess Risk of Exposure (Inhalation, Dermal, Ocular) start->assess_risk low_risk Low Risk (e.g., Handling sealed containers) assess_risk->low_risk Low moderate_risk Moderate Risk (e.g., Solution prep in hood) assess_risk->moderate_risk Moderate high_risk High Risk (e.g., Weighing powder, large spill) assess_risk->high_risk High ppe_low • Safety Glasses • Single Gloves • Lab Coat low_risk->ppe_low ppe_moderate • Chemical Goggles • Double Gloves • Lab Coat/Gown moderate_risk->ppe_moderate ppe_high • Goggles & Face Shield • Double Gloves • Gown • Respirator (if needed) high_risk->ppe_high

Caption: PPE Selection Workflow Diagram.

Step-by-Step Handling Procedures

Adherence to a strict protocol is paramount for minimizing exposure and ensuring experimental integrity.

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

  • Don PPE: Before handling the primary container, put on a laboratory coat, safety glasses, and a single pair of nitrile gloves.

  • Transport: Transport the chemical to the designated storage area.

  • Storage Conditions: Store in a cool, dry, and dark place, away from oxidizing agents. The container should be tightly sealed.

3.2. Weighing of Solid Compound

  • Work in a Controlled Environment: Whenever possible, perform this task in a certified chemical fume hood or a powder containment hood.

  • Assemble PPE: Don a disposable gown, double nitrile gloves, and chemical splash goggles. If not in a fume hood, a face shield and an N95 respirator are mandatory.

  • Prepare the Area: Line the weighing area with absorbent paper.

  • Weighing: Carefully transfer the desired amount of the compound to a tared weigh boat. Avoid creating dust.

  • Clean-up: After weighing, carefully clean the spatula and any other utensils. Dispose of the absorbent paper and gloves as hazardous waste.

3.3. Preparation of Stock Solutions

  • Work in a Fume Hood: All solution preparations should be conducted in a chemical fume hood.

  • Don PPE: Wear a laboratory coat, chemical splash goggles, and double nitrile gloves.

  • Solvent Addition: Slowly add the solvent to the solid compound to avoid splashing.

  • Mixing: Use a vortex mixer or sonicator to ensure the compound is fully dissolved. Keep the container capped during mixing.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Emergency Procedures

4.1. Spills

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.

    • Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

    • Only personnel trained in hazardous spill response and equipped with appropriate PPE should attempt to clean up the spill.

4.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent pads, weigh boats) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and compatible hazardous waste container. Do not pour any waste down the drain[8].

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.

  • General Guidance: If a drug take-back program is unavailable, non-flush list medicines can be mixed with an unappealing substance like coffee grounds or cat litter, placed in a sealed plastic bag, and then disposed of in the trash[11]. However, for a research chemical with potential reproductive toxicity, consult your institution's EHS for specific disposal protocols.

Logical Flow for Safe Disposal

Disposal_Plan cluster_start cluster_characterization Waste Characterization cluster_disposal_paths Disposal Pathways cluster_final_steps Final Disposal Steps start Generate Waste (Solid or Liquid) characterize Is the waste contaminated with 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate? start->characterize hazardous Segregate as Hazardous Waste characterize->hazardous Yes non_hazardous Dispose as Non-Hazardous Waste characterize->non_hazardous No collect • Collect in labeled, sealed container • Consult EHS for pickup hazardous->collect standard_disposal Follow standard lab procedures non_hazardous->standard_disposal

Caption: Disposal Decision Flowchart.

References

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  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Personal Protective Equipment. [Link]

  • Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. (n.d.). Retinol. [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. [Link]

  • Lietz, G., & Howe, J. A. (2014). α-Retinol and 3,4-didehydroretinol support growth in rats when fed at equimolar amounts and α-retinol is not toxic after repeated administration of large doses. British Journal of Nutrition, 111(8), 1373-1381. [Link]

  • TCI America. (2014, September 24). Hexadecanoic Acid - Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism. [Link]

  • Zerun Cosmetic. (2025, October 17). How To Use Retinol: Expert Guide. [Link]

  • Baumann, L. (2022, June 17). How To Use Retinol and Other Retinoids in Skin Care. [Link]

  • Dr.Oracle. (2025, August 21). How should I use retinols (retinoid) for skincare?. [Link]

  • Focsan, A. L., et al. (2025, May 16). Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. MDPI. [Link]

  • Bunting, S. (2026, February 8). When, Why And How To Use A Retinoid. [Link]

  • Liu, J. (2023, June 22). Starting and Tolerating Retinoids Tips from a Dermatologist | NO IRRITATION. [Link]

  • Wikipedia. (n.d.). Dehydroretinal. [Link]

  • Farré, M., et al. (2012). Tissue-specific distribution patterns of retinoids and didehydroretinoids in rainbow trout Oncorhynchus mykiss. The Journal of Endocrinology, 212(1), 85-95. [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

  • Sari, D. P., et al. (n.d.). A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation. PMC. [Link]

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